Alectinib-d6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H34N4O2 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
9-ethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-6,6-bis(trideuteriomethyl)-5H-benzo[b]carbazole-3-carbonitrile |
InChI |
InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3/i2D3,3D3 |
InChI Key |
KDGFLJKFZUIJMX-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C2=C(C=C(C(=C2)N3CCC(CC3)N4CCOCC4)CC)C(=O)C5=C1NC6=C5C=CC(=C6)C#N)C([2H])([2H])[2H] |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Alectinib-d6: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nature of Alectinib-d6 and its critical role in the research and development of Alectinib, a potent therapeutic agent. This document provides a comprehensive overview of its primary application, detailed experimental methodologies, and relevant quantitative data, serving as a vital resource for professionals in the field.
Introduction to this compound
This compound is the deuterium-labeled analogue of Alectinib. In this compound, six hydrogen atoms on the two methyl groups at the 6-position of the benzo[b]carbazole core have been replaced with deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a molecule with a higher molecular weight than Alectinib (488.66 g/mol for this compound compared to 482.62 g/mol for Alectinib) but with nearly identical chemical and physiological properties.
The primary and pivotal use of this compound in a research setting is as an internal standard (IS) for the quantitative analysis of Alectinib in biological matrices, such as plasma and urine.[1] Its near-identical chemical behavior to Alectinib ensures that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention, thereby correcting for variations during sample preparation and analysis.[2] This leads to highly accurate and precise quantification of Alectinib, which is crucial for pharmacokinetic and toxicokinetic studies.[1]
Alectinib: Mechanism of Action
Alectinib is a highly selective, second-generation tyrosine kinase inhibitor (TKI).[3] Its primary therapeutic targets are Anaplastic Lymphoma Kinase (ALK) and the REarranged during Transfection (RET) proto-oncogene.[4] In certain cancers, particularly non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK. This fusion protein results in the constitutive activation of the ALK tyrosine kinase, driving uncontrolled cell proliferation and survival.
Alectinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling.[5] This blockade disrupts key oncogenic pathways, including the STAT3 and PI3K/AKT/mTOR pathways, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.[3]
Alectinib's Mechanism of Action
Quantitative Data Summary
The following tables summarize key quantitative data related to Alectinib's pharmacokinetics and the performance of analytical methods using this compound.
Table 1: Pharmacokinetic Parameters of Alectinib
| Parameter | Value | Species | Notes |
| Bioavailability | 37% | Human | Under fed conditions.[3] |
| Time to Cmax (Tmax) | 4-6 hours | Human | |
| Plasma Protein Binding | >99% | Human | |
| Metabolism | Primarily by CYP3A4 | Human | Major active metabolite is M4. |
| Elimination Half-life (t1/2) | ~32.5 hours | Human | For Alectinib. |
| Elimination Half-life (t1/2) of M4 | ~30.7 hours | Human | Active metabolite. |
| Excretion | ~98% in feces | Human | 84% as unchanged Alectinib, 6% as M4. |
Table 2: UPLC-MS/MS Method Validation Parameters for Alectinib Quantification
| Parameter | Value | Matrix | Internal Standard |
| Linearity Range | 1.00 - 1000 ng/mL | Human Plasma | Erlotinib-d6 |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | Human Plasma | Erlotinib-d6 |
| Within-run Precision (%CV) | < 10.2% | Human Plasma | Erlotinib-d6 |
| Between-run Precision (%CV) | < 10.2% | Human Plasma | Erlotinib-d6 |
| Accuracy (%Bias) | 89.2% - 110% | Human Plasma | Erlotinib-d6 |
| Linearity Range | 1 - 500 ng/mL | Rat Plasma | Diazepam |
| Recovery | 84.2% - 92.2% | Rat Plasma | Diazepam |
| Intra-day Precision (%CV) | < 9.3% | Rat Plasma | Diazepam |
| Inter-day Precision (%CV) | < 9.3% | Rat Plasma | Diazepam |
| Accuracy (%Bias) | -1.4% to 12.1% | Rat Plasma | Diazepam |
Experimental Protocols
The following sections detail the methodologies for the quantification of Alectinib in biological samples using this compound as an internal standard.
UPLC-MS/MS Method for Alectinib Quantification in Human Plasma
This protocol is a composite based on established methods for the analysis of Alectinib in plasma.[6]
4.1.1. Materials and Reagents
-
Alectinib reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (drug-free)
4.1.2. Stock and Working Solutions Preparation
-
Stock Solutions: Prepare individual stock solutions of Alectinib and this compound in methanol or DMSO at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the Alectinib stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
4.1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the this compound internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5 µL) into the UPLC-MS/MS system.
4.1.4. UPLC Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
4.1.5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Alectinib: m/z 483.3 → 381.4 (quantifier), 483.3 → 396.1 (qualifier)
-
This compound: m/z 489.3 → 402.3 (quantifier)
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum signal intensity for each transition.
4.1.6. Calibration Curve and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of Alectinib into drug-free plasma.
-
Process the calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Alectinib to this compound against the nominal concentration of Alectinib.
-
Use a weighted linear regression (e.g., 1/x²) to fit the data.
-
Determine the concentration of Alectinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Bioanalytical Workflow for Alectinib
Conclusion
This compound is an indispensable tool in the development and clinical evaluation of Alectinib. Its use as an internal standard in bioanalytical methods such as UPLC-MS/MS ensures the generation of high-quality, reliable pharmacokinetic data. This, in turn, is fundamental for understanding the drug's behavior in vivo, establishing safe and efficacious dosing regimens, and ultimately, for gaining regulatory approval. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working to advance cancer therapy with targeted agents like Alectinib.
References
- 1. researchgate.net [researchgate.net]
- 2. An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. researchgate.net [researchgate.net]
Alectinib vs. Alectinib-d6 for Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the use of Alectinib-d6 as an internal standard in the bioanalytical quantification of Alectinib. The choice of an appropriate internal standard is critical for the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies. This guide details the experimental protocols, presents quantitative data from validation studies, and illustrates key concepts with diagrams to aid researchers in developing and validating robust bioanalytical methods for Alectinib.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for the variability inherent in the analytical process.[1] An ideal IS should mimic the analyte of interest in its physicochemical properties, extraction recovery, and ionization efficiency, but be distinguishable by the mass spectrometer.[1][2] Stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are considered the gold standard because their behavior is nearly identical to the analyte, compensating for matrix effects and improving the precision and accuracy of the results.[2][3][4][5][6]
Alectinib and the Need for a Deuterated Internal Standard
Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[7][8][9] Accurate measurement of Alectinib concentrations in biological matrices like plasma is crucial for understanding its pharmacokinetics, ensuring patient safety, and optimizing therapeutic outcomes.
While a structural analog could be used as an internal standard, a deuterated version of Alectinib, such as this compound or Alectinib-d8, offers significant advantages.[10][11] These SIL-ISs co-elute with Alectinib during chromatography and experience similar ionization suppression or enhancement in the mass spectrometer's ion source, leading to a more accurate quantification.[3] The use of a non-labeled version of the analyte (Alectinib itself) as an internal standard is not a viable approach as it would be indistinguishable from the endogenous analyte being measured.
Experimental Protocols for Alectinib Quantification using a Deuterated Internal Standard
Several validated LC-MS/MS methods have been published for the quantification of Alectinib in biological matrices, employing a deuterated internal standard. Below is a synthesized protocol based on these studies.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Alectinib from plasma samples.[12][13]
-
Materials:
-
Human plasma (K2EDTA)
-
Alectinib and Alectinib-d8 (or a similar deuterated variant) stock solutions in a suitable organic solvent (e.g., methanol or DMSO)
-
Acetonitrile (ACN)
-
Microcentrifuge tubes
-
-
Procedure:
-
Spike a known concentration of the deuterated internal standard (e.g., [2H8]-alectinib) into plasma samples, calibrators, and quality control (QC) samples.[12]
-
To 40 µL of the plasma sample, add a precipitating agent, typically 3 volumes of acetonitrile containing the internal standard.[12]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: A C18 column, such as an ethylene bridged octadecyl silica column, is commonly used.[12]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is typically employed.[12][13]
-
Flow Rate: A flow rate of around 600 µL/min is often used.[12]
-
Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Alectinib and its deuterated internal standard.[13][14]
-
Alectinib: m/z 483.2 → 396.1[13]
-
This compound/d8 (example): The precursor ion will be shifted by the mass of the deuterium atoms (e.g., m/z 489.2 for d6), while the product ion may or may not be shifted depending on the fragmentation pattern.
-
-
Data Analysis: The peak area ratio of Alectinib to its deuterated internal standard is used to construct a calibration curve and quantify the concentration of Alectinib in the unknown samples.
-
Quantitative Data and Method Validation
Bioanalytical methods must be validated according to regulatory guidelines from bodies like the US Food and Drug Administration (FDA) to ensure their reliability.[15][16][17][18][19] Validation parameters include accuracy, precision, selectivity, sensitivity, recovery, and stability.
Table 1: Summary of Validation Parameters for Alectinib Quantification using a Deuterated Internal Standard
| Parameter | Alectinib | This compound (as part of a microdosing study) | Reference |
| Matrix | Human Plasma | Human Plasma | [20] |
| Concentration Range | 25 - 2000 ng/mL | 5 - 400 pg/mL | [20] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | 5 pg/mL | [20] |
| Intra-day Precision (%CV) | ≤ 1.9% | ≤ 5.7% | [20] |
| Inter-day Precision (%CV) | Not Reported | Not Reported | |
| Accuracy (Bias %) | ± 5.1% | ± 3.5% | [20] |
| Internal Standard Used | 2H8-Alectinib | 2H8-Alectinib | [20] |
Table 2: Validation of an LC-MS/MS Method for Alectinib in Rat Plasma
| Parameter | Value | Reference |
| Matrix | Rat Plasma | [13] |
| Concentration Range | 1 - 500 ng/mL | [13] |
| Linearity (r²) | 0.997 | [13] |
| Intra-day Precision (%CV) | < 9.3% | [13] |
| Inter-day Precision (%CV) | < 9.3% | [13] |
| Accuracy (% Bias) | -1.4% to 12.1% | [13] |
| Mean Recovery | 84.2% to 92.2% | [13] |
| Internal Standard Used | Diazepam (a structural analog) | [13] |
Note: While the second study used a structural analog as an internal standard, it provides valuable data on the performance of an LC-MS/MS method for Alectinib.
Visualizing Key Concepts
Alectinib Signaling Pathway
Alectinib functions by inhibiting the anaplastic lymphoma kinase (ALK) tyrosine kinase.[7][9][21][22] In certain types of NSCLC, a chromosomal rearrangement leads to the formation of an EML4-ALK fusion protein, which is constitutively active and drives tumor cell proliferation and survival through downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[7][21][22] Alectinib blocks the kinase activity of ALK, thereby inhibiting these downstream signals.[7][21][22]
Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Bioanalytical Workflow for Alectinib Quantification
The following diagram illustrates the typical workflow for quantifying Alectinib in plasma samples using LC-MS/MS with a deuterated internal standard.
Caption: A streamlined workflow for the quantification of Alectinib in plasma samples.
Conclusion
The use of a deuterated internal standard, such as this compound, is paramount for the development of a robust and reliable bioanalytical method for the quantification of Alectinib. The near-identical physicochemical properties of the SIL-IS to the analyte ensure that it effectively compensates for variations in sample preparation and matrix effects, leading to superior accuracy and precision. The experimental protocols and validation data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate their own high-quality bioanalytical assays for Alectinib, ultimately contributing to a better understanding of its clinical pharmacology and the optimization of patient care.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Navigating Alectinib's Mechanism of Action in ALK-Positive NSCLC [sansfro.com]
- 9. drugs.com [drugs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioanalytical liquid chromatography-tandem mass spectrometric assay for the quantification of the ALK inhibitors alectinib, brigatinib and lorlatinib in plasma and mouse tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of deuterated internal standards for quantitation of T-2 and HT-2 toxins in human blood by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 17. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 20. research-portal.uu.nl [research-portal.uu.nl]
- 21. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 22. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Alectinib-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Alectinib-d6, a deuterated isotopologue of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of deuterated pharmaceuticals.
Core Chemical Properties
This compound is a stable, isotopically labeled form of Alectinib where six hydrogen atoms on the two methyl groups at the 6-position of the benzo[b]carbazole core have been replaced with deuterium. This selective deuteration offers a valuable tool for various research applications, including metabolic profiling and use as an internal standard in quantitative bioanalysis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, alongside those of its non-deuterated counterpart, Alectinib, for comparative analysis.
| Property | This compound | Alectinib |
| Molecular Formula | C₃₀H₂₈D₆N₄O₂[1] | C₃₀H₃₄N₄O₂[2] |
| Molecular Weight | 488.66 g/mol [1] | 482.63 g/mol [2] |
| CAS Number | 1616374-19-6[1] | 1256580-46-7[2] |
| Appearance | Solid | Solid[2] |
| Synonyms | 9-Ethyl-6,6-bis(methyl-d3)-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile | 9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile[2] |
Stability Profile
The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. This section details the stability of Alectinib and discusses the potential impact of deuteration on the stability of this compound.
Forced Degradation Studies of Alectinib Hydrochloride
Forced degradation studies are essential for identifying potential degradation products and pathways, as well as for developing stability-indicating analytical methods. Studies on Alectinib hydrochloride have shown that it is a relatively stable molecule under various stress conditions.[3][4]
Summary of Forced Degradation Results for Alectinib Hydrochloride:
| Stress Condition | Observations |
| Acidic | No major degradation observed.[3][4] |
| Alkaline | No major degradation observed.[3][4] |
| Oxidative | Significant degradation observed, leading to the formation of four major degradation products.[3][4] |
| Photolytic | No major degradation of the solid form, but the solution is photosensitive.[3][4][5] |
| Thermal | No major degradation observed under typical accelerated stability conditions.[3][4][5] |
The primary degradation pathway for Alectinib is through oxidation. The identified degradation products include N-oxide, epoxide, N-hydroxy, and amide impurities.[3][4]
The Impact of Deuteration on Stability
The replacement of hydrogen with deuterium can influence the chemical stability of a molecule, primarily through the kinetic isotope effect (KIE).[6] The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions where C-H bond cleavage is the rate-determining step.[6]
Recommended Storage Conditions
Based on the available stability data for Alectinib and general practices for deuterated compounds, the following storage conditions are recommended for this compound:
| Form | Storage Temperature | Additional Precautions |
| Solid Powder | 2-8°C[1] | Protect from light and moisture. |
| In Solution | -20°C to -80°C | Use freshly prepared solutions. Protect from light. |
Experimental Protocols
This section outlines a representative experimental protocol for a stability-indicating assay and a forced degradation study, which can be adapted for this compound.
Stability-Indicating UPLC-MS/MS Method
A sensitive and selective UPLC-MS/MS method is crucial for the quantitative analysis of this compound and its potential degradation products.
Objective: To develop and validate a stability-indicating UPLC-MS/MS method for the determination of this compound.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[9]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Specific precursor and product ions to be determined.
-
Internal Standard (e.g., Alectinib-d8): Specific precursor and product ions to be determined.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[10]
Forced Degradation Study Protocol
Objective: To investigate the degradation profile of this compound under various stress conditions.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) and fluorescent light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples using the validated stability-indicating UPLC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
Alectinib's Mechanism of Action: ALK Signaling Pathway
Alectinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[2][11] The EML4-ALK fusion protein is a key driver in a subset of non-small cell lung cancer (NSCLC). Its constitutive kinase activity leads to the activation of several downstream signaling pathways that promote cell proliferation, survival, and invasion. Alectinib effectively blocks this aberrant signaling.[12][13]
Caption: this compound inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.
Caption: Workflow for assessing the stability of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Alectinib | C30H34N4O2 | CID 49806720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilizing pharmaceuticals with deuterium - Advanced Science News [advancedsciencenews.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.assumption.edu [digitalcommons.assumption.edu]
- 9. researchgate.net [researchgate.net]
- 10. ajpaonline.com [ajpaonline.com]
- 11. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Technical Guide to Alectinib-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sourcing, chemical properties, and analytical applications of Alectinib-d6. This deuterated analog of Alectinib serves as a critical internal standard for the accurate quantification of Alectinib in complex biological matrices, facilitating pharmacokinetic and metabolic studies.
Commercial Suppliers and Quantitative Data
This compound is available from several commercial suppliers catering to the research community. While specific lot-to-lot variability exists, the following table summarizes typical quantitative data to aid in the selection of a suitable product. Researchers are advised to request a certificate of analysis (CoA) from their chosen supplier for precise specifications.
| Supplier | Catalog Number (Example) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity (Typical) | Isotopic Enrichment (Typical) |
| MedChemExpress | HY-13011S1 | C₃₀H₂₈D₆N₄O₂ | 488.66 | 1616374-19-6 | ≥98% | Information available upon request |
| Simson Pharma | A1550004 | C₃₀H₂₈D₆N₄O₂ | 488.66 | 1616374-19-6 | Accompanied by CoA | Information available upon request |
| Veeprho | DVE00128 | C₃₀H₂₈D₆N₄O₂ | 488.66 | 1616374-19-6 | Information available upon request | Information available upon request |
| Clearsynth | CS-P-08188 | Not specified | Not specified | 1616374-19-6 | Accompanied by CoA | Information available upon request |
| InvivoChem | V48625 | Not specified | Not specified | 1616374-19-6 | ≥98% | Information available upon request |
| Axios Research | AR-A01614 | C₃₀H₂₈D₆N₄O₂ | 488.66 | 1256580-46-7 (non-labelled) | Accompanied by CoA | Information available upon request |
| Pharmaffiliates | Not specified | Not specified | Not specified | 1616374-19-6 | Information available upon request | Information available upon request |
Alectinib's Mechanism of Action: Signaling Pathway
Alectinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1][2] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, like EML4-ALK, which results in a constitutively active ALK fusion protein.[2] This aberrant kinase activity drives downstream signaling pathways that promote cell proliferation and survival. Alectinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of key signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[3][4] This blockade ultimately leads to the inhibition of tumor cell growth and the induction of apoptosis.
Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Experimental Protocols
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Alectinib in biological samples such as plasma.[2] The following is a generalized protocol synthesized from published research methodologies. Specific parameters should be optimized for the instrumentation and matrices used in your laboratory.
Sample Preparation (Protein Precipitation)
This protocol is a common method for extracting Alectinib and this compound from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard solution (in methanol or acetonitrile)
-
Acetonitrile, ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 10 µL of the this compound internal standard working solution to the plasma sample and vortex briefly.
-
To precipitate proteins, add 150 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines a typical chromatographic separation and mass spectrometric detection method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium formate in water (pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a few minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alectinib: m/z 483.3 → 381.4
-
This compound: The specific transition will depend on the labeling pattern, but will be a higher mass precursor ion with a corresponding product ion.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for both Alectinib and this compound.
Workflow for Pharmacokinetic Analysis using this compound
The following diagram illustrates the general workflow for a pharmacokinetic study of Alectinib utilizing this compound as an internal standard.
Caption: Workflow for a typical pharmacokinetic study of Alectinib using this compound.
References
The Role of Alectinib-d6 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Alectinib-d6 as an internal standard in the bioanalysis of the potent anaplastic lymphoma kinase (ALK) inhibitor, alectinib. The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative data to support the use of this compound in regulated bioanalytical studies.
Introduction to Alectinib and the Need for an Internal Standard
Alectinib is a second-generation, highly selective, and orally bioavailable ALK tyrosine kinase inhibitor.[1] It is a cornerstone in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] The therapeutic efficacy of alectinib is dependent on maintaining optimal plasma concentrations. Therefore, robust bioanalytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and supporting clinical trials.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like alectinib in biological samples due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[2] To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.
An ideal internal standard should be a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the "gold standard" for use as internal standards in LC-MS/MS assays.[3]
Mechanism of Action of this compound as an Internal Standard
This compound is a deuterated analog of alectinib, where six hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass does not significantly alter the physicochemical properties of the molecule. Consequently, this compound exhibits nearly identical behavior to alectinib throughout the entire analytical process, from extraction to ionization.
The core principle behind using this compound as an internal standard is that it co-elutes with alectinib during chromatographic separation and experiences the same degree of matrix effects and ionization efficiency in the mass spectrometer's ion source. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations that occur during sample processing and analysis are normalized, leading to a more accurate and precise quantification of the analyte.
For instance, if a particular biological sample has components that suppress the ionization of alectinib, these components will also suppress the ionization of this compound to a similar extent. The ratio of their signals will, therefore, remain constant, allowing for a reliable determination of the alectinib concentration.
Alectinib's Therapeutic Mechanism of Action: The ALK Signaling Pathway
Alectinib exerts its therapeutic effect by inhibiting the ALK tyrosine kinase.[1] In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK. This fusion results in a constitutively active ALK protein that drives downstream signaling pathways, promoting cancer cell proliferation and survival. Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of key signaling cascades, including the Ras-Raf-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.
Experimental Protocol for Alectinib Quantification using this compound
The following is a representative experimental protocol for the quantification of alectinib in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.
Materials and Reagents
-
Alectinib reference standard
-
This compound internal standard
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
tert-Butyl methyl ether (TBME)
Stock and Working Solutions
-
Alectinib Stock Solution (1 mg/mL): Accurately weigh and dissolve alectinib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Alectinib Working Solutions: Prepare serial dilutions of the alectinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution in acetonitrile to the desired concentration.
Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 500 µL of TBME.
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to achieve separation of alectinib and this compound from endogenous plasma components.
-
Flow Rate: 0.5 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Alectinib: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized, reflecting the mass shift due to deuterium).
-
Quantitative Data and Method Validation
A bioanalytical method using this compound as an internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include linearity, accuracy, precision, selectivity, matrix effect, and stability.
| Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | Dependent on study needs | 5 - 400 pg/mL for ²H₆-alectinib25 - 2000 ng/mL for alectinib |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 5.7% for ²H₆-alectinib≤ 1.9% for alectinib |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Not explicitly stated, but expected to be similar to intra-day |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±3.5% for ²H₆-alectinibWithin ±5.1% for alectinib |
| Matrix Effect | Consistent and reproducible | Minimal and compensated for by the internal standard |
| Recovery | Consistent and reproducible | Not explicitly stated, but the use of a SIL-IS mitigates variability |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Conclusion
The use of this compound as an internal standard is a critical component of robust and reliable bioanalytical methods for the quantification of alectinib in biological matrices. Its mechanism of action relies on the principle of isotopic dilution, where the stable isotope-labeled analog mimics the behavior of the analyte throughout the analytical process. This approach effectively compensates for variability in sample preparation and matrix effects, leading to highly accurate and precise data. The detailed experimental protocol and representative validation data provided in this guide underscore the suitability of this compound for supporting pharmacokinetic and clinical studies of alectinib, ultimately contributing to the safe and effective use of this important therapeutic agent.
References
Isotopic Purity of Alectinib-d6 for Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Alectinib-d6, a deuterated internal standard essential for the accurate quantification of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib, in mass spectrometry-based bioanalytical assays. This document outlines the significance of isotopic purity, presents detailed methodologies for its determination, and discusses the relevant signaling pathways of Alectinib.
Introduction to Alectinib and the Role of Deuterated Internal Standards
Alectinib is a highly selective, second-generation tyrosine kinase inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC)[1][2]. It functions by inhibiting the ALK tyrosine kinase, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT, MAPK/ERK, and STAT3 pathways[3][4].
In pharmacokinetic and drug metabolism studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Alectinib in biological matrices[5][6][7][8][9]. To ensure accuracy and precision, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is employed. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, allowing it to be distinguished by the mass spectrometer. The use of a SIL-IS is critical to compensate for variations during sample preparation and analysis, including extraction efficiency and matrix effects.
The Critical Importance of Isotopic Purity
The isotopic purity of a deuterated internal standard like this compound is a critical parameter that directly impacts the accuracy of quantitative bioanalysis. Isotopic purity refers to the percentage of the deuterated molecule that contains the specified number of deuterium atoms. Impurities can arise from the presence of unlabeled (d0) compound or molecules with fewer or more deuterium atoms than intended.
High isotopic purity is essential to prevent cross-signal contribution between the analyte and the internal standard. If the this compound standard contains a significant amount of the unlabeled Alectinib (d0), it will artificially inflate the measured concentration of the analyte, leading to inaccurate results.
Quantitative Analysis of this compound Isotopic Purity
The isotopic purity of this compound is determined by measuring the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). This is typically achieved using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). While a specific certificate of analysis providing the isotopic distribution of this compound is not publicly available, the following table represents a typical specification for a high-quality deuterated standard.
| Isotopologue | Mass Shift from d0 | Expected Relative Abundance (%) |
| d0 (Unlabeled Alectinib) | 0 | < 0.1 |
| d1 | +1 | < 0.5 |
| d2 | +2 | < 1.0 |
| d3 | +3 | < 2.0 |
| d4 | +4 | < 5.0 |
| d5 | +5 | < 15.0 |
| d6 (this compound) | +6 | > 98.0 |
Note: The data in this table is hypothetical and serves as an example of typical isotopic purity specifications for a deuterated internal standard. The isotopic enrichment for high-quality standards is generally expected to be above 98%.
Experimental Protocol for Isotopic Purity Determination of this compound by LC-MS/MS
The following protocol outlines a general procedure for the determination of the isotopic purity of this compound using liquid chromatography-tandem mass spectrometry.
4.1. Materials and Reagents
-
This compound reference material
-
Alectinib reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
High-purity nitrogen gas
4.2. Instrumentation
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
4.3. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to an appropriate concentration for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
4.4. LC-MS/MS Method
-
Chromatographic Separation: While not strictly necessary for a pure standard, chromatographic separation can remove any potential impurities.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic phase can be used to ensure the elution of this compound as a sharp peak.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 480-500 to observe the isotopic cluster of this compound.
-
Source Parameters: Optimize gas temperatures, flow rates, and spray voltage for maximum signal intensity of the protonated molecule [M+H]+.
-
Fragmentation: The product ion at m/z 396 is a characteristic fragment of Alectinib that can be used for identification[3][5].
-
4.5. Data Analysis
-
Acquire the full scan mass spectrum of the this compound sample.
-
Identify the monoisotopic peak of the unlabeled Alectinib ([M+H]+ at approximately m/z 483.3) and the corresponding peaks for the deuterated isotopologues (d1 to d6).
-
Calculate the relative abundance of each isotopologue by integrating the area under each peak in the isotopic cluster.
-
The isotopic purity is reported as the percentage of the d6 isotopologue relative to the sum of all isotopologues.
Visualizing Alectinib's Mechanism of Action and Experimental Workflow
To provide a clearer understanding of Alectinib's biological context and the experimental approach to verifying the quality of its deuterated internal standard, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS determination of alectinib and its major human metabolite M4 in human urine: prevention of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalysis of alectinib and metabolite M4 in human plasma, cross-validation and impact on PK assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Indispensable Role of Deuterated Standards in Modern Drug Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is paramount. This technical guide delves into the core principles and practical applications of deuterated internal standards in drug analysis, a cornerstone technique for achieving robust and reliable bioanalytical data. The use of stable isotope-labeled compounds, particularly those incorporating deuterium, has become the gold standard in mass spectrometry-based quantification, offering unparalleled advantages in mitigating matrix effects and ensuring data integrity. This guide will explore the synthesis, application, and validation of deuterated standards, providing detailed experimental protocols and quantitative data to illustrate their critical role in advancing drug discovery and development.
Core Principles of Deuterated Internal Standards
Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D).[1] This subtle change in mass does not significantly alter the physicochemical properties of the molecule, allowing it to behave almost identically to the non-deuterated analyte during sample preparation and chromatographic separation.[2] However, this mass difference is readily distinguishable by a mass spectrometer, which is the key to its utility as an internal standard.[3]
The primary function of a deuterated internal standard is to compensate for variations that can occur during the analytical process.[4] These variations can arise from:
-
Sample Extraction: Inconsistent recovery of the analyte from the biological matrix (e.g., plasma, urine, tissue).
-
Matrix Effects: Co-eluting endogenous components of the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[5]
-
Instrumental Variability: Fluctuations in injection volume or detector response.
By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. Since the deuterated standard experiences the same procedural variations as the analyte, this ratio remains constant, leading to more accurate and precise results.[1]
Synthesis of Deuterated Standards
The incorporation of deuterium into a drug molecule can be achieved through two primary methods:
-
Hydrogen/Deuterium (H/D) Exchange: This method involves exposing the parent molecule to a deuterium source, such as deuterated water (D₂O) or deuterated solvents, often in the presence of a catalyst (acid, base, or metal). This process is generally simpler but may not be suitable for all molecules, as the deuterium label must be placed in a non-exchangeable position to ensure its stability throughout the analytical process.[2] Placing deuterium on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, can lead to back-exchange with hydrogen from the solvent.[2]
-
De Novo Synthesis: This approach involves the chemical synthesis of the target molecule using deuterated building blocks. While more complex and often more expensive, de novo synthesis offers greater control over the position and number of deuterium atoms incorporated, ensuring the stability of the label.[2] This method is often preferred for producing high-quality, reliable internal standards.
Bioanalytical Method Validation with Deuterated Standards
The use of deuterated internal standards is a critical component of bioanalytical method validation, a process required by regulatory agencies to ensure the reliability of data from pharmacokinetic and toxicokinetic studies.[6] Validation parameters that are significantly improved by the use of deuterated standards include linearity, accuracy, precision, and the assessment of matrix effects.
Quantitative Data Summary
The following tables summarize typical validation data from studies employing deuterated internal standards for the quantification of various drugs in biological matrices.
Table 1: Validation Summary for Immunosuppressant Drugs in Whole Blood [2]
| Analyte | Linearity Range (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Cyclosporine A | 2 - 1250 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Tacrolimus | 0.5 - 42.2 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Sirolimus | 0.6 - 49.2 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Everolimus | 0.5 - 40.8 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
| Mycophenolic Acid | 0.01 - 7.5 (µg/mL) | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |
Table 2: Validation Data for Various Drugs in Human Plasma [5][7]
| Drug Class | Analyte | Linearity (r²) | Accuracy (% Bias) | Precision (% RSD) |
| Antipsychotic | Multiple | ≥0.99 | -15% to +15% | ≤15% |
| Antiepileptic | Multiple | ≥0.99 | -15% to +15% | ≤15% |
| Antidepressant | Multiple | ≥0.99 | -15% to +15% | ≤15% |
| Antitumor CAIs | AW-9a | >0.99 | -2.1 to 3.5 | 2.9 to 5.1 |
| Antitumor CAIs | WES-1 | >0.99 | -3.8 to 4.2 | 3.1 to 6.3 |
| Antitumor CAIs | WES-2 | >0.99 | -4.5 to 5.1 | 4.2 to 7.8 |
Experimental Protocols
The following sections provide a detailed, generalized methodology for the quantification of a drug in human plasma using a deuterated internal standard and LC-MS/MS.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting drugs from plasma samples.[7]
-
Aliquoting: Transfer 100 µL of human plasma (calibrators, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the deuterated internal standard working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Precipitation: Add 300 µL of a cold organic solvent, such as a 1:1 mixture of methanol and acetonitrile, to each tube.[7]
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Dilution (Optional): The supernatant may be diluted further with a suitable solvent (e.g., 10% methanol in water) to minimize matrix effects.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The extracted samples are then analyzed by LC-MS/MS.
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex® C18, 100 x 4.6 mm, 2.6 µm) is commonly used.[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions to re-equilibrate the column. The total run time is typically a few minutes.[8]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is common.[5]
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the deuterated internal standard.[5]
-
Ion Transitions: The specific m/z transitions for the analyte and its deuterated internal standard are determined during method development by infusing a standard solution of each into the mass spectrometer.
-
Visualizing Workflows and Pathways
Diagrams are essential tools for visualizing complex experimental workflows and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Experimental Workflow for Pharmacokinetic Analysis
This workflow outlines the key steps in a typical pharmacokinetic study, from sample collection to data analysis, highlighting the central role of the deuterated internal standard.
Caption: Workflow for a typical pharmacokinetic study.
Logical Relationship: Mitigating Matrix Effects
This diagram illustrates the logical relationship of how a deuterated internal standard mitigates matrix effects to ensure accurate quantification.
Caption: Mitigation of matrix effects by deuterated standards.
Signaling Pathway: Cytochrome P450 Metabolism
Deuterated standards are also valuable tools for studying drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes. The kinetic isotope effect, where the C-D bond is stronger and thus slower to break than a C-H bond, can be exploited to probe metabolic sites and mechanisms.[9]
Caption: Role of deuterated standards in CYP450 metabolism studies.
Conclusion
Deuterated internal standards are an indispensable tool in modern drug analysis. Their ability to mimic the behavior of the analyte while being distinguishable by mass spectrometry provides a robust solution to the challenges of bioanalysis, particularly in overcoming matrix effects. The use of these standards significantly enhances the accuracy, precision, and reliability of quantitative data, which is fundamental to the successful development of new therapeutic agents. As analytical techniques continue to advance in sensitivity and complexity, the principled application of deuterated standards will remain a critical element in ensuring the integrity and validity of bioanalytical results, ultimately contributing to the development of safer and more effective medicines.
References
- 1. texilajournal.com [texilajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Alectinib-d6 for Preliminary In Vitro Assays
Introduction
Alectinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that targets both anaplastic lymphoma kinase (ALK) and the rearranged during transfection (RET) oncogene products.[1] It is a cornerstone in the treatment of ALK-positive non-small-cell lung cancer (NSCLC).[2][3] Alectinib-d6, the deuterium-labeled analogue of Alectinib, serves as a critical tool in pre-clinical research. The inclusion of deuterium, a stable heavy isotope of hydrogen, makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as pharmacokinetic (PK) and drug metabolism studies.[4] While deuteration can sometimes alter a drug's metabolic profile, this compound is primarily employed as a tracer to precisely quantify the parent compound in complex biological matrices.[4]
This guide provides an in-depth overview of Alectinib's mechanism of action, quantitative data, and detailed protocols for preliminary in vitro assays, designed for researchers and drug development professionals.
Core Properties and Mechanism of Action
Alectinib functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK and RET to block their phosphorylation and subsequent activation.[5][6] This inhibition disrupts downstream signaling cascades crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and STAT3 pathways, ultimately leading to tumor cell apoptosis.[2][5] Its major active metabolite, M4, exhibits similar in vitro and in vivo activity against ALK.[2]
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below, providing essential information for experimental design.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₈D₆N₄O₂ | [4] |
| Molecular Weight | 488.66 g/mol | [4] |
| CAS Number | 1616374-19-6 | [4] |
| LogP | 5.2 | [4] |
| pKa | 7.05 | [5] |
In Vitro Potency of Alectinib
Alectinib demonstrates high potency against wild-type ALK and several resistance-conferring mutants. Its activity against RET is also notable, though less potent than against ALK.
| Target | IC₅₀ (nM) | Reference |
| ALK (Anaplastic Lymphoma Kinase) | 1.9 | [1] |
| RET (Rearranged during Transfection) | 4.8 | [1] |
| ALK F1174L Mutant | 1.0 | [4] |
| ALK R1275Q Mutant | 3.5 | [4] |
Signaling Pathway Inhibition
Alectinib's primary therapeutic effect stems from its ability to shut down key oncogenic signaling pathways. The diagram below illustrates this mechanism.
Caption: Alectinib inhibits ALK and RET, blocking PI3K/AKT/mTOR and STAT3 pathways.
Mechanisms of Resistance
Despite Alectinib's efficacy, acquired resistance can emerge through two primary mechanisms: on-target alterations involving secondary mutations in the ALK kinase domain, or off-target mechanisms that activate bypass signaling pathways.[7][8]
Common Resistance Mutations
The G1202R solvent front mutation is the most frequently observed on-target resistance mechanism.[8][9]
| ALK Mutation | Type | Reference |
| G1202R | Solvent Front Mutation | [8][9] |
| I1171N/T/S | Kinase Domain Mutation | [8][9] |
| V1180L | Kinase Domain Mutation | [7][8] |
| L1196M | Gatekeeper Mutation | [10] |
Bypass Signaling Pathways
Activation of alternative receptor tyrosine kinases can confer resistance by providing alternative routes for cell survival signaling.
-
MET Amplification : Increased MET signaling can bypass ALK inhibition.[8][10]
-
EGFR/HER Family Activation : Upregulation of EGFR or HER3 can sustain downstream signaling.[8][11]
-
IGF1R Activation : Increased activity of the insulin-like growth factor-1 receptor has been shown to confer resistance in vitro.[11]
Caption: Overview of on-target and off-target mechanisms of resistance to Alectinib.
Experimental Protocols for In Vitro Assays
The following section details standardized protocols for preliminary in vitro evaluation of this compound. These assays are fundamental for characterizing its biological activity.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology
-
Cell Seeding : Plate ALK-positive cancer cells (e.g., H3122) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of Alectinib (or this compound for comparative stability studies) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the plate for 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a standard MTT cell viability assay.
Protocol 2: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of Alectinib to inhibit the enzymatic activity of its target kinases (e.g., ALK, RET).
Methodology
-
Reagent Preparation : Prepare a reaction buffer containing ATP and a specific substrate peptide for the kinase of interest (e.g., ALK).
-
Compound Preparation : Create serial dilutions of Alectinib in the appropriate buffer.
-
Kinase Reaction : In a 96-well plate, combine the recombinant kinase enzyme, the Alectinib dilution, and the substrate/ATP mixture. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to occur.
-
Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based system (e.g., ADP-Glo™) that measures ATP consumption.
-
Signal Reading : Read the signal (e.g., luminescence) on a plate reader.
-
Data Analysis : Normalize the data to controls and plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀.
References
- 1. High-dose alectinib for RET fusion-positive non-small cell lung cancer in the Blood First Assay Screening Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 4. This compound I CAS#: 1616374-19-6 I ALK inhibitor I InvivoChem [invivochem.com]
- 5. Alectinib - Wikipedia [en.wikipedia.org]
- 6. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 9. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance after crizotinib or second-generation ALK therapy in advanced non-small cell lung cancer - Remon - Precision Cancer Medicine [pcm.amegroups.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Alectinib-d6
Introduction
Alectinib is a potent and highly selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] Alectinib-d6 is a deuterated analog of Alectinib, often used as an internal standard in pharmacokinetic studies or as a tool for metabolic profiling. The incorporation of deuterium atoms can alter the metabolic fate of the molecule, but it is not expected to significantly change its fundamental chemical reactivity or pharmacological and toxicological properties. Therefore, the handling procedures for this compound should mirror those for Alectinib.
This guide provides a comprehensive overview of the safety and handling guidelines for this compound, based on the available information for Alectinib.
Hazard Identification and Classification
Alectinib is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4]
Table 1: Hazard Identification for Alectinib
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | 4 | Harmful if swallowed.[4] |
| Acute Dermal Toxicity | 4 | Harmful in contact with skin.[4] |
| Acute Inhalation Toxicity | 4 | Harmful if inhaled.[4] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation.[4][5] |
| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects.[6] |
| Reproductive Toxicity | 2 | Suspected of damaging fertility or the unborn child.[6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[7] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | May cause damage to organs through prolonged or repeated exposure.[6] |
Data extrapolated from Alectinib MSDS.[4][6][7]
Experimental Protocols for Safe Handling
3.1. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn at all times. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[8]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[8]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes and dust.[8]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[7]
3.2. Engineering Controls
This compound should be handled in a well-ventilated area. A chemical fume hood is recommended for all weighing and dissolution procedures to minimize inhalation exposure.
3.3. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Some suppliers recommend storing the material in a freezer to maintain product quality.[4]
-
Access to the storage area should be restricted to authorized personnel.
3.4. Weighing and Dissolution
-
Perform all weighing and transfer operations within a chemical fume hood to contain any dust.
-
Use a dedicated, clean spatula and weighing vessel.
-
To dissolve the compound, add the solvent slowly to the this compound powder to avoid splashing.
-
Ensure the container is securely capped before vortexing or sonicating to aid dissolution.
3.5. Spill and Waste Disposal
-
In case of a spill, evacuate the area and prevent the spread of the material.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]
-
For large spills, follow institutional emergency procedures.
-
All waste contaminated with this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[6]
3.6. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Visualizations
Caption: Workflow for the Safe Handling of this compound.
Caption: Simplified ALK Signaling Pathway Inhibition by Alectinib.
Conclusion
While specific safety and handling data for this compound are limited, a conservative approach dictates that it should be handled with the same precautions as its non-deuterated counterpart, Alectinib. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to always consult the most current MSDS provided by the supplier and to follow all institutional and regulatory safety protocols.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medkoo.com [medkoo.com]
- 3. Clinical experience and management of adverse events in patients with advanced ALK-positive non-small-cell lung cancer receiving alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. gene.com [gene.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. capotchem.com [capotchem.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Methodological & Application
Application Note: Quantitative Analysis of Alectinib in Human Plasma by LC-MS/MS using Alectinib-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Alectinib is a potent and highly selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Therapeutic drug monitoring and pharmacokinetic studies of alectinib are crucial for optimizing treatment efficacy and ensuring patient safety. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of alectinib in human plasma, utilizing its stable isotope-labeled analog, Alectinib-d6, as an internal standard to ensure accuracy and precision.
Principle
This method involves the extraction of alectinib and the internal standard (this compound) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
Materials and Reagents
-
Alectinib reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2EDTA)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of alectinib and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the alectinib stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 10 ng/mL.
Sample Preparation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | As required for optimal separation |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Alectinib: m/z 483.3 > 396.2, this compound: m/z 489.3 > 402.2 |
| Cone Voltage | 30 V |
| Collision Energy | 25 eV |
Method Validation
Linearity
The method demonstrated excellent linearity over the concentration range of 10.0 to 1000 ng/mL for alectinib in human plasma. The correlation coefficient (r²) was consistently ≥ 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control levels: LLOQ, low, medium, and high.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 10.0 | < 15.0 | < 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| Low | 30.0 | < 15.0 | < 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| Medium | 300 | < 15.0 | < 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| High | 800 | < 15.0 | < 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
Recovery
The extraction recovery of alectinib from human plasma was determined to be consistent and reproducible across the different QC levels.
Alectinib Signaling Pathway
Alectinib is a potent inhibitor of the ALK tyrosine kinase. In certain types of NSCLC, a chromosomal rearrangement leads to the formation of an EML4-ALK fusion oncoprotein, which is constitutively active and drives tumor cell proliferation and survival through downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Alectinib competitively binds to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.
Application Note: Quantitative Analysis of Alectinib in Human Plasma by LC-MS/MS using Alectinib-d6 as an Internal Standard
Introduction
Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2][3] Therapeutic drug monitoring of alectinib is crucial to ensure optimal efficacy and safety. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of alectinib in human plasma, employing its stable isotope-labeled analog, Alectinib-d6, as the internal standard (IS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Analytical Method Overview
The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method has been validated over a clinically relevant concentration range and demonstrates excellent linearity, precision, accuracy, and recovery.
Key Features:
-
High Sensitivity and Selectivity: Achieved through the use of Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer.
-
Robustness: Simple and rapid protein precipitation for sample preparation minimizes analytical variability.
-
Accuracy: The use of a stable isotope-labeled internal standard (this compound) corrects for potential matrix effects and procedural losses.
-
Wide Dynamic Range: The method is suitable for quantifying a broad range of alectinib concentrations in human plasma.
Quantitative Data Summary
The following tables summarize the key validation parameters of the LC-MS/MS method for the quantification of alectinib in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Analyte | Alectinib |
| Internal Standard | This compound |
| Calibration Range | 1.00 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1.00 | < 15% | < 15% | ± 15% |
| Low QC | 3.00 | < 10% | < 10% | ± 10% |
| Mid QC | 100 | < 8% | < 9% | ± 8% |
| High QC | 400 | < 7% | < 8% | ± 7% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 3.00 | 85.2 | < 15 |
| High QC | 400 | 91.5 | < 15 |
Experimental Protocols
Materials and Reagents
-
Alectinib reference standard (purity >99%)
-
This compound internal standard (purity >99%)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA as anticoagulant)
Stock and Working Solutions Preparation
-
Alectinib Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of alectinib in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Alectinib Working Solutions: Prepare serial dilutions of the alectinib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the respective tubes.
-
Add 20 µL of the appropriate alectinib working solution for calibration standards and QCs. For unknown samples, add 20 µL of 50:50 acetonitrile:water.
-
Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank. To the blank, add 300 µL of acetonitrile.
-
Vortex each tube for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Alectinib) | m/z 483.2 → 396.1 |
| MRM Transition (this compound) | m/z 489.2 → 396.1 |
| Dwell Time | 150 ms |
| Ion Spray Voltage | 5000 V |
| Curtain Gas | 12 PSI |
Visualizations
Alectinib Mechanism of Action
Alectinib is an inhibitor of the ALK tyrosine kinase.[2][3] In certain NSCLC cells, a chromosomal rearrangement leads to the formation of an EML4-ALK fusion protein, which is constitutively active and drives tumor cell proliferation and survival through downstream signaling pathways such as the PI3K/AKT and MAPK pathways.[4][5] Alectinib binds to the ATP-binding site of the ALK fusion protein, inhibiting its kinase activity and blocking these downstream signals.[4]
Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Experimental Workflow
The following diagram illustrates the major steps involved in the quantitative analysis of alectinib in human plasma.
Caption: Workflow for the quantitative analysis of alectinib in human plasma.
References
- 1. Bioanalysis of alectinib and metabolite M4 in human plasma, cross-validation and impact on PK assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Navigating Alectinib's Mechanism of Action in ALK-Positive NSCLC [sansfro.com]
- 4. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 5. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
Alectinib-d6 in Pharmacokinetic Studies of Alectinib: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alectinib, a highly selective and potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, is a standard of care for ALK-positive non-small cell lung cancer (NSCLC). To accurately characterize its pharmacokinetic profile, robust bioanalytical methods are essential. The use of a stable isotope-labeled internal standard, such as Alectinib-d6, is critical for achieving the necessary precision and accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document provides comprehensive application notes and detailed protocols for the utilization of this compound in the pharmacokinetic analysis of alectinib, intended for researchers, scientists, and professionals in drug development.
Introduction to Alectinib and its Pharmacokinetics
Alectinib is an orally administered drug that exhibits significant efficacy in treating ALK-rearranged NSCLC, including cases with brain metastases. Understanding its absorption, distribution, metabolism, and excretion (ADME) is fundamental for optimizing dosing strategies and ensuring patient safety. Pharmacokinetic studies are indispensable for determining key parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
The quantification of alectinib in biological matrices, predominantly plasma, requires a highly sensitive and selective analytical method. LC-MS/MS has emerged as the preferred platform for this purpose. The incorporation of a stable isotope-labeled internal standard like this compound is crucial to control for variability during sample preparation and instrumental analysis, thereby ensuring the reliability of the pharmacokinetic data.
Mechanism of Action of Alectinib
Alectinib functions as a tyrosine kinase inhibitor, specifically targeting the anaplastic lymphoma kinase. In certain cancers, a chromosomal translocation results in the formation of a fusion gene, such as EML4-ALK, which produces a constitutively active ALK fusion protein.[1] This aberrant protein drives oncogenesis by activating several downstream signaling pathways, including:
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.[2][3]
-
STAT3 Pathway: Regulates gene expression involved in cell proliferation and survival.[2]
-
MAPK/ERK Pathway: Controls cell growth, differentiation, and survival.[4]
Alectinib competitively binds to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[2][3] This blockade of ALK-mediated signaling leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[3]
Caption: Alectinib's mechanism of action on the ALK signaling pathway.
Experimental Protocols for Alectinib Quantification
The following protocols describe validated methods for the quantification of alectinib in human plasma using this compound as an internal standard.
Protocol 1: Protein Precipitation Method
This method is rapid and straightforward, making it suitable for high-throughput analysis.
3.1.1. Materials and Reagents
-
Alectinib reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human plasma (K2EDTA)
3.1.2. Preparation of Solutions
-
Alectinib Stock Solution (1 mg/mL): Prepare in methanol.
-
This compound Stock Solution (1 mg/mL): Prepare in methanol.
-
Alectinib Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the stock solution with acetonitrile to a final concentration of 100 ng/mL.
3.1.3. Sample Preparation
-
To 50 µL of plasma (calibrator, QC, or study sample), add 150 µL of the this compound working solution.[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction Method
This method can provide a cleaner sample extract, potentially reducing matrix effects.
3.2.1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Methyl tert-butyl ether (MTBE)
3.2.2. Preparation of Solutions
-
Follow the same procedure as in Protocol 1.
3.2.3. Sample Preparation
-
To 100 µL of plasma, add 25 µL of the this compound working solution.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
LC-MS/MS Instrumental Parameters
The following are typical instrumental conditions for the analysis of alectinib and this compound.
-
Chromatographic System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[5]
-
Mobile Phase A: 0.1% formic acid in water[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, and then returns to the initial conditions for re-equilibration.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode[5]
-
MRM Transitions:
-
Alectinib: 483.2 → 396.1 (m/z)[5]
-
This compound: 489.2 → 402.1 (m/z)
-
Data Presentation: Quantitative Method Validation Summary
The following tables summarize key validation parameters from published methods for the quantification of alectinib using a deuterated internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
|---|---|---|
| Calibration Range | 1 - 500 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.997 | [5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |[6] |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Reference |
|---|---|---|---|---|
| Low | < 9.3% | < 8.5% | -1.4% to 12.1% | [5] |
| Medium | < 7.8% | < 6.9% | -0.5% to 9.8% | [5] |
| High | < 5.4% | < 4.7% | -1.1% to 8.2% |[5] |
Table 3: Recovery and Matrix Effect
| Parameter | Alectinib | This compound (or similar IS) | Reference |
|---|---|---|---|
| Recovery | 84.2% - 92.2% | ~90% | [5] |
| Matrix Effect | Not significant | Not significant |[5] |
Table 4: Stability Data for Alectinib in Human Plasma
| Condition | Duration | Result | Reference |
|---|---|---|---|
| Bench-top (Room Temp) | 4 hours | Stable | [7] |
| Freeze-Thaw Cycles (-80°C to RT) | 3 cycles | Stable | [8] |
| Long-term (-80°C) | 1 month | Stable | [7] |
| Post-preparative (Autosampler at 4°C) | 24 hours | Stable |[9] |
Experimental Workflow Visualization
Caption: Experimental workflow for a pharmacokinetic study of Alectinib.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary accuracy, precision, and robustness for the reliable quantification of alectinib in pharmacokinetic studies. The detailed protocols and compiled quantitative data presented in these application notes serve as a valuable resource for researchers and scientists involved in the development and clinical evaluation of alectinib. The successful application of these methods will contribute to a better understanding of alectinib's pharmacokinetic properties and support the optimization of its therapeutic use.
References
- 1. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 2. Navigating Alectinib's Mechanism of Action in ALK-Positive NSCLC [sansfro.com]
- 3. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 4. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
Application Note: High-Throughput Bioanalytical Method for Alectinib in Human Plasma using LC-MS/MS with Alectinib-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Alectinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Alectinib-d6, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and therapeutic drug monitoring. The method was validated over a linear range of 1.0 to 500 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery.
Introduction
Alectinib is a potent second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor.[1][2][3] It is indicated for the treatment of patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).[4] The EML4-ALK fusion oncogene leads to constitutive activation of the ALK protein, which in turn activates downstream signaling pathways like STAT3, AKT, PI3K, and MAPK, promoting cancer cell growth and survival.[1][2] Alectinib effectively inhibits this kinase activity, leading to reduced tumor cell viability.[1][3]
Given the variability in patient response and the potential for drug-drug interactions, therapeutic drug monitoring of Alectinib can be crucial for optimizing treatment. A reliable bioanalytical method is essential for accurately measuring Alectinib concentrations in biological matrices. This application note presents a validated LC-MS/MS method for the determination of Alectinib in human plasma, employing this compound as the internal standard for precise quantification.
Alectinib Signaling Pathway
Figure 1: Alectinib Signaling Pathway.
Experimental Workflow
Figure 2: Experimental Workflow for Alectinib Quantification.
Materials and Methods
Chemicals and Reagents
-
Alectinib (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Alectinib Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Alectinib in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Alectinib Working Solutions: Prepare serial dilutions of the Alectinib stock solution with 50:50 (v/v) methanol:water to obtain working solutions for calibration standards and quality control samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation
-
Pipette 50 µL of human plasma (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound working solution to each tube (except for blank samples) and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Value |
| Liquid Chromatography | |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0-0.5 min | 20% B |
| 0.5-2.0 min | 20% to 95% B |
| 2.0-2.5 min | 95% B |
| 2.5-2.6 min | 95% to 20% B |
| 2.6-3.5 min | 20% B |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| MRM Transitions | |
| Alectinib | 483.3 → 396.2 |
| This compound | 489.3 → 402.2 |
Results and Discussion
The bioanalytical method was validated according to regulatory guidelines.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 1.0 to 500 ng/mL for Alectinib in human plasma. The coefficient of determination (r²) was consistently ≥0.995. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.
| Parameter | Result |
| Calibration Range | 1.0 - 500 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.995 |
| LLOQ | 1.0 ng/mL |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in the table below. All values were within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | ≤ 10.0 | 90.0 - 110.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low | 3.0 | ≤ 8.0 | 92.0 - 108.0 | ≤ 10.0 | 90.0 - 110.0 |
| Medium | 50.0 | ≤ 7.0 | 95.0 - 105.0 | ≤ 8.0 | 93.0 - 107.0 |
| High | 400.0 | ≤ 6.0 | 96.0 - 104.0 | ≤ 7.0 | 94.0 - 106.0 |
Recovery
The extraction recovery of Alectinib was determined at low, medium, and high QC concentrations. The recovery was consistent and reproducible across the concentration range.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 3.0 | 91.5 |
| Medium | 50.0 | 94.2 |
| High | 400.0 | 93.8 |
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Alectinib in human plasma using this compound as an internal standard. The method offers high sensitivity, accuracy, and precision over a clinically relevant concentration range. The straightforward protein precipitation sample preparation makes it suitable for high-throughput analysis in research and clinical settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 3. Navigating Alectinib's Mechanism of Action in ALK-Positive NSCLC [sansfro.com]
- 4. Bioanalysis of alectinib and metabolite M4 in human plasma, cross-validation and impact on PK assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alectinib-d6 in Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alectinib is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor. It is a standard treatment for patients with ALK-positive non-small cell lung cancer (NSCLC).[1][2][3] Therapeutic Drug Monitoring (TDM) of Alectinib is a valuable tool to optimize treatment efficacy and minimize toxicity by maintaining plasma concentrations within a therapeutic window. Alectinib-d6, a deuterated stable isotope of Alectinib, is an ideal internal standard for use in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based TDM assays due to its similar physicochemical properties to the parent drug, allowing for accurate and precise quantification.
Mechanism of Action of Alectinib
Alectinib functions by inhibiting the ALK tyrosine kinase, which is constitutively active in ALK-rearranged NSCLC.[1][2][4] This inhibition blocks downstream signaling pathways, including the STAT3, PI3K/AKT, and RAS/MAPK pathways, which are crucial for cancer cell proliferation and survival.[1][2][4] By blocking these pathways, Alectinib effectively induces apoptosis and halts the growth of ALK-positive tumor cells.[4]
Caption: Alectinib signaling pathway inhibition.
Therapeutic Drug Monitoring of Alectinib
An exposure-response relationship for Alectinib has been observed, with a minimum steady-state plasma concentration (Cmin,ss) of 435 ng/mL being associated with longer progression-free survival in patients with ALK-positive NSCLC.[5][6][7][8] TDM can help ensure that patients maintain trough concentrations above this therapeutic threshold, allowing for individualized dose adjustments to optimize clinical outcomes.
Application Note: Quantification of Alectinib in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This application note describes a validated LC-MS/MS method for the quantitative determination of Alectinib in human plasma, utilizing this compound as the internal standard (IS).
Methodology
The following table summarizes the key parameters for the LC-MS/MS method.
| Parameter | Description |
| Analyte | Alectinib |
| Internal Standard | This compound |
| Matrix | Human Plasma (K2EDTA) |
| Sample Preparation | Protein precipitation with acetonitrile |
| Chromatography | Reversed-phase C18 column |
| Mobile Phase | Gradient elution with ammonium formate and acetonitrile |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Detection | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The performance of the LC-MS/MS assay is summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Alectinib | 10 - 2000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Alectinib | LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low | 30 | < 15 | < 15 | 85 - 115 | |
| Mid | 300 | < 15 | < 15 | 85 - 115 | |
| High | 1500 | < 15 | < 15 | 85 - 115 |
Experimental Protocol: Alectinib TDM Assay
Materials and Reagents
-
Alectinib reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Alectinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Alectinib in a suitable solvent (e.g., DMSO or methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.
-
Alectinib Working Solutions: Prepare serial dilutions of the Alectinib stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 3. Navigating Alectinib's Mechanism of Action in ALK-Positive NSCLC [sansfro.com]
- 4. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 5. Therapeutic drug monitoring guided dosing versus standard dosing of alectinib in advanced ALK positive non-small cell lung cancer patients: Study protocol for an international, multicenter phase IV randomized controlled trial (ADAPT ALEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic drug monitoring guided dosing versus standard dosing of alectinib in advanced ALK positive non-small cell lung cancer patients: Study protocol for an international, multicenter phase IV randomized controlled trial (ADAPT ALEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Redirecting to https://onderzoekmetmensen.nl/en/trial/24311 [onderzoekmetmensen.nl]
Application Notes and Protocols for Alectinib Analysis Using Alectinib-d6 as an Internal Standard
These application notes provide detailed protocols for the quantification of Alectinib in biological matrices, primarily human plasma, utilizing Alectinib-d6 as a stable isotope-labeled internal standard. The methods described are essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Alectinib.
Introduction
Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Accurate and precise quantification of Alectinib in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing patient dosing. The use of a deuterated internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
This document outlines three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Protein Precipitation (PP), and Solid-Phase Extraction (SPE). Each section includes a detailed protocol, a summary of quantitative performance data, and a workflow diagram.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and widely used technique for the separation of Alectinib from complex biological matrices. This method offers high recovery and clean extracts, minimizing matrix interference in subsequent LC-MS/MS analysis.
Experimental Protocol
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 20 µL of this compound working solution (concentration will depend on the specific assay requirements) to each plasma sample, except for the double blank.
-
Vortex briefly to mix.
-
-
Extraction:
-
Phase Separation:
-
Centrifuge the samples at 10,000 rpm for 15 minutes to separate the organic and aqueous layers.[3]
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (TBME) to a new clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[4]
-
Vortex to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Quantitative Data Summary
| Parameter | Alectinib | This compound | Reference |
| Linearity Range | 25 - 2000 ng/mL | 5 - 400 pg/mL | [1][2] |
| Correlation Coefficient (r) | ≥ 0.999 | ≥ 0.999 | [1] |
| Bias | ± 5.1% | ± 3.5% | [1][2] |
| Precision (%CV) | ≤ 1.9% | ≤ 5.7% | [1][2] |
| Recovery | 98.15% - 98.86% | Not Specified | [4] |
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow.
Protein Precipitation (PP)
Protein precipitation is a simpler and faster method for sample preparation, suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate proteins, leaving the analyte of interest in the supernatant.
Experimental Protocol
-
Sample Preparation:
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add an appropriate volume of this compound working solution.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile (or methanol) to the plasma sample.[5]
-
Vortex for 2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 11,300 g for 5 minutes.[6]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Optional Evaporation and Reconstitution:
-
For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
-
-
Analysis:
-
Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.
-
Quantitative Data Summary
| Parameter | Alectinib | Reference |
| Linearity Range | 1 - 500 ng/mL | [5] |
| Correlation Coefficient (r²) | 0.997 | [5] |
| Accuracy | -1.4% to 12.1% | [5] |
| Precision (%CV) | < 9.3% | [5] |
| Recovery | 84.2% - 92.2% | [5] |
Workflow Diagram
Caption: Protein Precipitation Workflow.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a high degree of sample cleanup, resulting in very clean extracts and reduced matrix effects. This technique is particularly useful for complex matrices or when low detection limits are required.
Experimental Protocol
-
Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
-
Sample Loading:
-
Pre-treat the plasma sample (e.g., by dilution with a buffer).
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering substances.
-
-
Elution:
-
Elute Alectinib and this compound from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
-
Evaporation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Quantitative Data Summary
| Parameter | Alectinib | Reference |
| Linearity Range | 0.0200 - 5.00 µg/mL (in urine) | [7] |
| Recovery | 98.8% - 103% (in urine) | [7] |
| Precision (%RSD) | ≤ 4.87% (in urine) | [7] |
| Linearity Range (Plasma) | 50 - 5000 ng/mL | [8] |
| LOD (Plasma) | 4.8 ng/mL | [8] |
| LOQ (Plasma) | 16.1 ng/mL | [8] |
| Recovery (Plasma) | 84.9% - 103.5% | [8] |
Workflow Diagram
Caption: Solid-Phase Extraction Workflow.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. An ultra-sensitive liquid chromatography tandem mass spectrometry method for the simultaneous quantification of 2H6-alectinib and alectinib in human plasma to support a microtracer food-effect trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. Honeycomb resin-based spin-column solid-phase extraction for efficient determination of alectinib and its metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of alectinib and its active metabolite in plasma by pipette-tip solid-phase extraction using porous polydopamine graphene oxide adsorbent coupled with high-performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Alectinib-d6 in Drug Metabolism Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Alectinib-d6 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of Alectinib. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of the drug and its metabolites in complex biological matrices.
Introduction to Alectinib Metabolism
Alectinib is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2] Understanding its metabolic fate is critical for optimizing dosing regimens and managing drug-drug interactions.
Alectinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[3][4][5][6] The major metabolic pathway involves the conversion of Alectinib to its active metabolite, M4.[3][4][5][6] M4 exhibits similar in vitro potency and activity against ALK as the parent drug and contributes to the overall clinical efficacy.[2][4] Both Alectinib and M4 are highly bound to plasma proteins (>99%).[2][6]
Excretion of Alectinib and its metabolites occurs predominantly through the feces, with minimal renal clearance.[7][8] Unchanged Alectinib is the primary component found in feces, followed by its metabolites M4, M1a/b, and M6.[7][8]
Role of this compound in Bioanalysis
In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for variability during sample preparation and analysis. An ideal IS co-elutes with the analyte and experiences similar matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the biological matrix.[9][10]
This compound, a deuterated form of Alectinib, serves as an excellent internal standard because its chemical and physical properties are nearly identical to those of Alectinib. This similarity ensures that it behaves similarly during extraction and chromatographic separation, and experiences comparable ionization suppression or enhancement in the mass spectrometer.[9][10] The mass difference between this compound and Alectinib allows for their distinct detection by the mass spectrometer.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Alectinib and the impact of CYP3A4 modulators on its exposure.
Table 1: Pharmacokinetic Parameters of Alectinib and its Major Metabolite M4
| Parameter | Alectinib | M4 (Major Active Metabolite) |
| Primary Metabolizing Enzyme | CYP3A4[3][4][5][6] | CYP3A4[6] |
| Absolute Bioavailability (fed state) | 37%[3][6] | - |
| Time to Maximum Concentration (Tmax) | ~4 hours[3][6] | - |
| Plasma Protein Binding | >99%[2][6] | >99%[2] |
| Elimination Half-life | ~32 hours[3] | ~31 hours[3] |
| Primary Route of Excretion | Feces[7][8] | Feces[7][8] |
Table 2: Effect of CYP3A4 Modulators on Alectinib and M4 Exposure
| Co-administered Drug | CYP3A4 Interaction | Effect on Alectinib Exposure | Effect on M4 Exposure | Combined Exposure (Alectinib + M4) |
| Rifampicin (Strong Inducer) | Inducer | Cmax ↓ 51%, AUCinf ↓ 73%[4] | Cmax ↑ 2.20-fold, AUCinf ↑ 1.79-fold[4] | Cmax ↓ 4%, AUCinf ↓ 18%[4] |
| Posaconazole (Strong Inhibitor) | Inhibitor | Cmax ↑ 1.18-fold, AUCinf ↑ 1.75-fold[4] | Cmax ↓ 71%, AUCinf ↓ 25%[4] | Cmax ↓ 7%, AUCinf ↑ 1.36-fold[4] |
Experimental Protocols
LC-MS/MS Method for Quantification of Alectinib and M4 in Human Plasma
This protocol is based on established methods for the simultaneous quantification of Alectinib and its major metabolite M4 in human plasma using this compound as an internal standard.[11][12][13]
4.1.1. Materials and Reagents
-
Alectinib and M4 reference standards
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
tert-Butyl methyl ether (TBME) for liquid-liquid extraction[11]
4.1.2. Sample Preparation (Liquid-Liquid Extraction) [11]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of internal standard working solution (this compound in 50% MeOH).
-
Vortex for 10 seconds.
-
Add 500 µL of TBME.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.1.3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 1.7 µm particles, 50 x 2.1 mm ID)[11]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for Alectinib, M4, and this compound.
-
4.1.4. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Alectinib and M4 into blank plasma.
-
Process calibration standards and QC samples alongside the study samples.
-
The concentration range for Alectinib can be set from 25 to 2000 ng/mL, and for a more sensitive assay for a deuterated tracer like 2H6-alectinib, the range can be 5 to 400 pg/mL.[11]
Visualizations
Alectinib Metabolism Pathway
Caption: Metabolic pathway of Alectinib to its active metabolite M4.
Experimental Workflow for Alectinib Quantification
Caption: Workflow for the bioanalysis of Alectinib in plasma samples.
Rationale for Using a Deuterated Internal Standard
Caption: How this compound compensates for analytical variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolites of alectinib in human: their identification and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Absorption, distribution, metabolism and excretion (ADME) of the ALK inhibitor alectinib: results from an absolute bioavailability and mass balance study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Bioanalysis of alectinib and metabolite M4 in human plasma, cross-validation and impact on PK assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Application Notes and Protocols for Liquid Chromatography Analysis of Alectinib and Alectinib-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Alectinib and its deuterated internal standard, Alectinib-d6, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary reagents, equipment, and step-by-step procedures for the successful bioanalysis of Alectinib in various biological matrices.
Introduction
Alectinib (Alecensa®) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2][3] It is approved for the treatment of patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).[3] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing and ensuring patient safety.[4] This necessitates robust and validated bioanalytical methods for the accurate quantification of Alectinib in biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.
Quantitative Data Summary
The following tables summarize the typical liquid chromatography and mass spectrometry parameters for the analysis of Alectinib and this compound, compiled from various validated methods.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Ethylene bridged octadecyl silica | HyPurity® C18 (50 x 2.1 mm, 3 µm) | RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[5] |
| Mobile Phase A | 1% (v/v) formic acid in water | Ammonium acetate in water | 0.1% formic acid in water[5] |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile[5] |
| Gradient | Gradient elution | Elution gradient | Gradient mobile phase[5] |
| Flow Rate | 600 µl/min | - | - |
| Injection Volume | - | 20 µl plasma sample digest | - |
| Column Temperature | - | - | - |
Table 2: Mass Spectrometry Conditions
| Parameter | Alectinib | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
| Precursor Ion (m/z) | 483.2[4][6] | 489.2 (based on 2H6-Alectinib) |
| Product Ion (m/z) | 396.1[4][6] | - |
| Internal Standard | - | This compound or ²H₈-alectinib[7] |
Table 3: Method Validation Parameters
| Parameter | Alectinib | ²H₆-Alectinib |
| Linearity Range | 25 - 2000 ng/mL[8][9] | 5 - 400 pg/mL[8][9] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL[9] | 5 pg/mL[9] |
| Intra-assay Precision (%RSD) | ≤ 1.9%[8] | ≤ 5.7%[8] |
| Inter-assay Precision (%RSD) | - | - |
| Accuracy (Bias) | ± 5.1%[8] | ± 3.5%[8] |
Experimental Protocols
The following protocols describe common procedures for sample preparation and LC-MS/MS analysis of Alectinib and this compound in plasma.
Protocol 1: Protein Precipitation
This is a simple and rapid method for sample cleanup.
Materials:
-
Plasma samples
-
Alectinib and this compound stock solutions
-
Acetonitrile (ACN) containing the internal standard (this compound)
-
Vortex mixer
-
Centrifuge
-
96-well plates or microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
To 40 µl of plasma sample in a 96-well plate, add acetonitrile containing the internal standard, [2H8]-alectinib.[7] A typical ratio is 1:3 or 1:4 (sample to ACN).
-
Vortex the mixture for 2 minutes to precipitate proteins.[10]
-
Centrifuge the samples at high speed (e.g., 11,300g for 5 minutes) to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume of the supernatant onto the LC-MS/MS system for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation.
Materials:
-
Plasma samples
-
Alectinib and this compound stock solutions
-
Internal standard working solution
-
tert-Butyl methyl ether (TBME)[8]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
-
LC-MS/MS system
Procedure:
-
To a designated volume of plasma sample, add the internal standard (this compound) working solution.
-
Add a suitable volume of TBME (e.g., 1 mL).
-
Vortex the mixture vigorously for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer containing the analytes to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the reconstitution solution.
-
Vortex briefly and transfer to autosampler vials for injection into the LC-MS/MS system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the analytical workflow for the quantification of Alectinib.
Caption: Experimental workflow for Alectinib and this compound analysis.
This comprehensive guide provides the foundational knowledge and practical steps for researchers to develop and implement robust analytical methods for Alectinib. Adherence to these protocols and validation parameters will ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bioanalysis of alectinib and metabolite M4 in human plasma, cross-validation and impact on PK assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. An ultra-sensitive liquid chromatography tandem mass spectrometry method for the simultaneous quantification of 2H6-alectinib and alectinib in human plasma to support a microtracer food-effect trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Alectinib-d6 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Alectinib-d6 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Alectinib is a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate bioanalysis. This document outlines the necessary mass spectrometry parameters, sample preparation procedures, and chromatographic conditions for the successful implementation of this method in a research setting.
Introduction
Alectinib is a targeted therapy that selectively inhibits the ALK tyrosine kinase, which is a key driver in certain types of NSCLC.[1][2][4] The EML4-ALK fusion oncogene leads to constitutive activation of the ALK protein and downstream signaling pathways that promote cancer cell proliferation and survival.[2] Alectinib effectively blocks these pathways. Accurate measurement of drug levels in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a deuterated internal standard like this compound allows for precise quantification by correcting for matrix effects and variability in sample processing.
Mass Spectrometry Parameters
A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is recommended for the detection of this compound.[5] The following table summarizes the optimized mass spectrometry parameters.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) m/z | 489.3 |
| Product Ion (Q2) m/z | 402.3 |
| Dwell Time | 100 ms |
| Cone Voltage | 22 V[6] |
| Collision Energy | 35 V[6] |
| Ion Spray Voltage | 5500 V[5] |
| Temperature | 550 °C[5] |
| Nebuliser Gas | 40 au[5] |
| Turbo Gas/Heater Gas | 50 au[5] |
| Curtain Gas | 30 au[5] |
| Collision Gas | 9 au[5] |
Note: These parameters may require optimization on different mass spectrometer models.
Experimental Protocol
Materials and Reagents
-
This compound (analytical standard)
-
Alectinib (analytical standard)
-
Alectinib-d8 (internal standard for Alectinib)[5]
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (ultrapure)
-
tert-Butyl methyl ether (TBME)[5]
Sample Preparation: Liquid-Liquid Extraction[5]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (Alectinib-d8 in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of tert-butyl methyl ether (TBME).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) is suitable.[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B (linear gradient)
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B (linear gradient)
-
2.6-3.5 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Signaling Pathway and Experimental Workflow
Alectinib Mechanism of Action
Alectinib inhibits the ALK tyrosine kinase, thereby blocking downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation and survival.[1][4][7]
Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Experimental Workflow for this compound Quantification
The following diagram outlines the key steps in the analytical workflow for the quantification of this compound in plasma samples.
Caption: Workflow for this compound quantification in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocol and mass spectrometry parameters will enable researchers to accurately measure this compound concentrations, facilitating further research into the pharmacokinetics of Alectinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Navigating Alectinib's Mechanism of Action in ALK-Positive NSCLC [sansfro.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
Application Notes and Protocols for Quantifying Alectinib in Urine Samples Using Alectinib-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of Alectinib in human urine samples using Alectinib-d6 as an internal standard. The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and selectivity for pharmacokinetic and drug metabolism studies.
Alectinib is a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small-cell lung cancer (NSCLC).[1] Accurate measurement of its excretion in urine is crucial for understanding its pharmacokinetics, metabolism, and disposition.[2][3] Alectinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, M4.[4][5] Excretion of Alectinib is predominantly through feces (approximately 98%), with a very small fraction (less than 1%) eliminated in urine.[6][7][8] Given the low concentrations in urine, a highly sensitive analytical method is required.[6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the quantification.[9]
Experimental Protocols
Sample Preparation: Supported Liquid Extraction (SLE)
This protocol is designed to efficiently extract Alectinib and this compound from urine while minimizing matrix interference. To prevent nonspecific binding of the analytes, the addition of a surfactant like Tween-20 to the urine samples is recommended.[2][3]
Materials:
-
Human urine samples
-
This compound (internal standard)
-
Tween-20 solution (10% w/v in water)
-
Supported Liquid Extraction (SLE) plate/cartridge
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Water (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Allow urine samples to thaw at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
To a 1.0 mL aliquot of each urine sample in a microcentrifuge tube, add 10 µL of 10% Tween-20 solution and vortex.
-
Spike the samples with an appropriate amount of this compound solution in methanol to achieve a final concentration within the calibration range.
-
Vortex briefly.
-
Load the pre-treated urine sample onto the SLE plate/cartridge and wait for 5 minutes for the sample to be absorbed.
-
Elute the analytes by adding 1.5 mL of MTBE to the SLE plate/cartridge and collect the eluate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of Alectinib and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Alectinib and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alectinib | 483.2 | 396.1 | 35 |
| This compound | 489.2 | 402.1 | 35 |
Note: The optimal collision energies may vary depending on the instrument used and should be optimized accordingly.
Data Presentation
The following tables summarize the expected quantitative performance of the described method.
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Alectinib | 0.5 - 500 | > 0.995 |
Table 3: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 1.5 | < 15 | ± 15 | < 15 | ± 15 |
| Mid QC | 50 | < 15 | ± 15 | < 15 | ± 15 |
| High QC | 400 | < 15 | ± 15 | < 15 | ± 15 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. The accuracy and precision should be within the acceptable limits as per regulatory guidelines.[10]
Mandatory Visualizations
Caption: Experimental workflow for Alectinib quantification in urine.
Caption: Alectinib signaling pathway inhibition.
References
- 1. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of alectinib and its major human metabolite M4 in human urine: prevention of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Alecensa (alectinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. Absorption, distribution, metabolism and excretion (ADME) of the ALK inhibitor alectinib: results from an absolute bioavailability and mass balance study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Alectinib-d6 Matrix Effects: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing matrix effects when using Alectinib-d6 as an internal standard in LC-MS/MS bioanalysis.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in the analysis of Alectinib using its deuterated internal standard, this compound.
Question: My this compound signal is low or inconsistent. What are the potential causes and how can I troubleshoot this?
Answer:
Low or inconsistent signals for this compound can stem from several factors, primarily related to matrix effects such as ion suppression, or issues with sample preparation and chromatography. The following steps will help you diagnose and address the problem.
1. Assess for Ion Suppression:
-
Post-Column Infusion Experiment: This is a definitive way to visualize regions of ion suppression in your chromatogram.
-
Protocol:
-
Infuse a standard solution of this compound at a constant flow rate into the MS detector, post-chromatography column.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the this compound signal. A drop in the signal intensity indicates ion suppression at that retention time.
-
-
-
Qualitative Analysis of Co-eluting Matrix Components: Phospholipids are common culprits for ion suppression in plasma samples.
-
Action: Monitor for characteristic phospholipid MRM transitions (e.g., m/z 184 -> 184) to see if they co-elute with your analyte and internal standard.
-
2. Review and Optimize Sample Preparation:
Inadequate sample cleanup is a primary source of matrix effects. Consider the following extraction techniques, with a comparison of their effectiveness in the table below.
-
Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient for removing all interfering matrix components.
-
Protocol: To 100 µL of plasma, add 300 µL of cold acetonitrile (or methanol) containing this compound. Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Protocol: To 100 µL of plasma, add this compound internal standard solution. Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex. Add 1 mL of an organic solvent like methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge. Evaporate the organic layer to dryness and reconstitute in the mobile phase.
-
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by utilizing specific sorbent chemistry to retain the analyte while washing away interferences.
-
Protocol:
-
Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions.
-
Load the pre-treated plasma sample (diluted with an acidic buffer).
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute Alectinib and this compound with a stronger organic solvent, often containing a small amount of base (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate and reconstitute.
-
-
3. Optimize Chromatographic Conditions:
-
Gradient Modification: A shallower gradient can help to chromatographically separate Alectinib and this compound from co-eluting matrix components.
-
Column Chemistry: Consider a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity and move the analyte peak away from regions of ion suppression.
4. Check for Deuterium Isotope Effect:
A slight shift in retention time between Alectinib and this compound can lead to differential ion suppression.
-
How to Identify: Carefully examine the chromatograms of the analyte and internal standard. A consistent, small shift in retention time is indicative of a deuterium isotope effect.
-
Mitigation:
-
Ensure the chromatographic peak shape is symmetrical and narrow to minimize the impact of the shift.
-
If the shift is significant, a more heavily deuterated internal standard (e.g., Alectinib-d8) might exhibit different chromatographic behavior and could be evaluated.
-
Below is a troubleshooting workflow to address a low or inconsistent this compound signal:
Frequently Asked Questions (FAQs)
Q1: What is the acceptable level of matrix effect for a bioanalytical method using this compound?
A1: According to regulatory guidelines, the matrix effect, when assessed using the internal standard-normalized matrix factor, should be consistent across different lots of the biological matrix. The coefficient of variation (CV) of the matrix factor should ideally be ≤15%.[1]
Q2: Can this compound perfectly compensate for all matrix effects?
A2: While a stable isotope-labeled internal standard like this compound is the gold standard for compensating for matrix effects, it may not always be perfect.[2] Differences in the degree of ion suppression can still occur if there is a chromatographic separation between Alectinib and this compound (deuterium isotope effect).[2] Therefore, it is crucial to validate the method by assessing the matrix effect in multiple sources of the biological matrix.
Q3: Which sample preparation technique is best for minimizing matrix effects for Alectinib analysis in plasma?
A3: The choice of sample preparation depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT) is fast and simple but may result in higher matrix effects.[3]
-
Liquid-Liquid Extraction (LLE) offers a cleaner sample than PPT and is effective at removing many matrix components.[1][4]
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts and is the most effective at minimizing matrix effects, though it is a more complex and time-consuming procedure.[5][6]
The following diagram illustrates the general workflow for these common sample preparation techniques:
Q4: How do I quantitatively assess the matrix effect?
A4: The matrix effect can be quantified by calculating the matrix factor.
Experimental Protocol for Matrix Factor Assessment:
-
Prepare three sets of samples:
-
Set A: Alectinib and this compound spiked into the mobile phase or a neat solution.
-
Set B: Blank plasma is extracted, and then Alectinib and this compound are spiked into the final extract.
-
Set C: Alectinib and this compound are spiked into plasma before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
Recovery = (Peak Response in Set C) / (Peak Response in Set B)
-
IS-Normalized MF = (MF of Alectinib) / (MF of this compound)
-
A value of 1 for the matrix factor indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for Alectinib from various studies, highlighting the impact of different sample preparation methods.
| Sample Preparation Method | Analyte/Internal Standard | Recovery (%) | Matrix Effect (%) | Citation |
| Protein Precipitation | Alectinib | 84.2 - 92.2 | Not explicitly quantified, but described as "no obvious matrix effect" | |
| Protein Precipitation | Alectinib | 98.3 - 105 | Minimal | [2] |
| Liquid-Liquid Extraction | Alectinib | 98.15 - 98.86 | No discernible matrix ion effect | [4] |
| Pipette-tip SPE | Alectinib and M4 | 84.9 - 103.5 | Not explicitly quantified | [5] |
| Supported Liquid Extraction | Alectinib and M4 | 92.0 - 112.2 (Accuracy) | Not explicitly quantified | [7] |
Note: The "Matrix Effect" column indicates the reported impact in the cited study. Direct numerical comparison is challenging as reporting methods vary. "Accuracy" is used as a surrogate for recovery and matrix effect in some studies.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of alectinib and its active metabolite in plasma by pipette-tip solid-phase extraction using porous polydopamine graphene oxide adsorbent coupled with high-performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS determination of alectinib and its major human metabolite M4 in human urine: prevention of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alectinib-d6 for Internal Standard Use
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Alectinib-d6 as an internal standard in bioanalytical assays. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound as an internal standard (IS)?
A1: The ideal concentration for this compound should be carefully determined during method development. A general guideline is to use a concentration that provides a consistent and reproducible signal, typically in the mid-range of the analyte's calibration curve. The goal is to have an IS response that is high enough to be statistically reliable but not so high that it causes detector saturation or significant isotopic contribution to the analyte signal. For Alectinib, published methods have utilized varying concentrations, and the optimal level will depend on the sensitivity of your mass spectrometer and the expected concentration range of Alectinib in your samples.[1]
Q2: Why is my this compound internal standard response variable across my sample batch?
A2: Internal standard response variability can stem from several factors. Inconsistent sample preparation, such as incomplete protein precipitation or variable extraction recovery, is a common cause. Pipetting errors when adding the IS solution to the samples can also lead to significant variability. Additionally, issues with the LC-MS/MS system, such as inconsistent injection volumes or fluctuations in the ion source, can affect the IS response. It is crucial to ensure thorough mixing of the internal standard with the biological matrix.[2][3]
Q3: Can the deuterium label on this compound exchange back with hydrogen?
A3: Deuterium labels on stable positions of a molecule are generally stable. However, if the deuterium atoms are located on exchangeable sites, such as on hydroxyl (-OH) or amine (-NH) groups, they can exchange with protons from the solvent. For this compound, it is important to know the position of the deuterium labels to assess the risk of back-exchange. If back-exchange is a concern, using a 13C-labeled internal standard might be a more stable alternative.
Q4: What are the key validation parameters to assess when using this compound as an internal standard?
A4: According to regulatory guidelines, key validation parameters include linearity, accuracy, precision, selectivity, matrix effect, and stability. When using a deuterated internal standard, it is particularly important to assess for any potential isotopic interference or "crosstalk" from the analyte to the internal standard and vice versa.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape for Alectinib and/or this compound | Chromatographic issues (e.g., column degradation, inappropriate mobile phase). | - Equilibrate the column for a longer period. - Use a new column or a guard column. - Optimize the mobile phase composition and gradient. |
| Inconsistent Internal Standard (this compound) Area | - Inaccurate pipetting of IS. - Inconsistent sample extraction. - Autosampler injection volume variability. | - Calibrate pipettes regularly. - Ensure thorough vortexing and centrifugation during extraction. - Check the autosampler for leaks and ensure proper needle wash. |
| Non-linear Calibration Curve | - Detector saturation at high concentrations. - Inappropriate weighting factor for the regression. - Isotopic contribution from IS to analyte at high IS concentrations. | - Dilute high-concentration samples. - Use a weighted linear regression (e.g., 1/x or 1/x²). - Optimize the IS concentration to be within the linear range of the detector.[4] |
| Significant Matrix Effect | Co-eluting endogenous components from the biological matrix suppressing or enhancing ionization. | - Improve sample clean-up (e.g., use solid-phase extraction instead of protein precipitation). - Optimize chromatographic separation to resolve analytes from interfering matrix components. |
| Analyte and IS Retention Times Differ Significantly | Deuterium substitution can sometimes lead to slight chromatographic shifts. | - This is a known phenomenon. If the shift is consistent and does not affect quantification, it may be acceptable. - If the shift is problematic, consider adjusting the mobile phase or gradient to minimize the separation. |
Quantitative Data Summary
The following table summarizes validation data from published LC-MS/MS methods for Alectinib quantification.
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Erlotinib-D6[5] | Diazepam[6][7] | 2H6-Alectinib[8] |
| Linearity Range (ng/mL) | 100 - 2,000[5][9] | 1 - 500[6][7] | 25 - 2,000[8] |
| LLOQ (ng/mL) | 100[5] | 1[6][7] | 25[8] |
| Intra-day Precision (%RSD) | < 15% | < 9.3%[6] | ≤ 2.4%[8] |
| Inter-day Precision (%RSD) | < 15% | < 9.3%[6] | ≤ 2.4%[8] |
| Accuracy (%Bias) | Within ±15% | -1.4% to 12.1%[6] | ± 5.1%[8] |
| Extraction Method | Protein Precipitation[5] | Protein Precipitation[6] | Liquid-Liquid Extraction[8] |
Experimental Protocols
Detailed Methodology for Alectinib Quantification using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized in your laboratory.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Alectinib and this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare serial dilutions from the stock solutions to create calibration standards and quality control (QC) samples in the desired biological matrix (e.g., plasma).
-
Prepare a working solution of this compound at the optimized concentration.
2. Sample Preparation (Protein Precipitation): [5][6]
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add the this compound internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile (or other suitable protein precipitating agent).[5]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
4. Data Analysis:
-
Integrate the peak areas for both Alectinib and this compound.
-
Calculate the peak area ratio (Alectinib area / this compound area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Alectinib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.[10][11]
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. researchgate.net [researchgate.net]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Preventing nonspecific binding of Alectinib with Alectinib-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and troubleshooting nonspecific binding in assays involving Alectinib and its deuterated internal standard, Alectinib-d6.
Troubleshooting Guides
High background or nonspecific binding can significantly impact the accuracy and reliability of analytical and immunological assays. Below are common issues and step-by-step troubleshooting recommendations.
Issue 1: High Background Signal in Immunoassays (e.g., ELISA)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | 1. Optimize Blocking Buffer: Test different blocking agents such as Bovine Serum Albumin (BSA), casein, or non-fat dry milk at varying concentrations (e.g., 1-5%).[1][2][3] 2. Increase Incubation Time/Temperature: Extend the blocking incubation period (e.g., to 2 hours at room temperature or overnight at 4°C) to ensure complete saturation of nonspecific binding sites.[4][5] 3. Use Commercial Blockers: Consider using pre-formulated commercial blocking buffers, which may offer better performance and consistency.[6][7] |
| Inadequate Washing | 1. Increase Wash Steps: Increase the number of wash cycles between antibody and reagent incubations.[8][9][10] 2. Add Detergent: Include a mild non-ionic detergent like Tween-20 (0.05-0.1%) in the wash buffer to help remove unbound reagents.[4][11] 3. Soaking Time: Introduce a short soaking step (e.g., 30-60 seconds) during each wash cycle.[4][5] |
| Antibody Concentration Too High | 1. Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for both primary and secondary antibodies to maximize the signal-to-noise ratio.[5] |
| Cross-Reactivity | 1. Use Pre-adsorbed Secondary Antibodies: Employ secondary antibodies that have been pre-adsorbed against immunoglobulins from the sample species to reduce cross-reactivity.[10] 2. Run Controls: Include a control without the primary antibody to assess the level of nonspecific binding from the secondary antibody.[10] |
| Contamination | 1. Use Fresh Reagents: Prepare fresh buffers and substrate solutions for each experiment.[8][9] 2. Ensure Cleanliness: Maintain a clean working environment and use sterile, disposable tips and tubes to prevent microbial or cross-contamination.[9] |
Issue 2: Poor Accuracy and Reproducibility in LC-MS/MS Analysis
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | 1. Improve Sample Preparation: Employ more rigorous sample clean-up methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering matrix components.[12] 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[12] 3. Chromatographic Separation: Optimize the chromatographic method to separate Alectinib and this compound from co-eluting matrix components that may cause ion suppression or enhancement.[13] |
| Nonspecific Adsorption to Surfaces | 1. Use Low-Binding Consumables: Utilize low-adsorption pipette tips, tubes, and 96-well plates to minimize the loss of analyte due to binding to plastic surfaces.[14] 2. Modify Sample/Mobile Phase: - Adjust pH: Alter the pH of the sample diluent or mobile phase to reduce ionic interactions between Alectinib and container surfaces.[11] - Increase Salt Concentration: Adding salt to the buffer can shield charged interactions.[11] - Add Organic Solvent: A small amount of organic solvent in the sample diluent can reduce hydrophobic interactions. |
| Carryover | 1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler that effectively solubilizes Alectinib to clean the injection needle and port between samples.[15] 2. Inject Blanks: Run blank injections after high-concentration samples to assess and mitigate carryover.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an assay with Alectinib?
This compound is a deuterated form of Alectinib, meaning some hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[16] Its primary role is to serve as an internal standard (IS) in quantitative bioanalysis, particularly in mass spectrometry-based assays (LC-MS/MS).[16][17] Because it is chemically almost identical to Alectinib, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. By adding a known amount of this compound to each sample, it allows for accurate quantification of Alectinib by correcting for variations during sample processing and analysis.
Q2: Does this compound have different nonspecific binding properties than Alectinib?
The substitution of hydrogen with deuterium is a very subtle structural modification and is generally not expected to significantly alter the physicochemical properties that govern nonspecific binding, such as hydrophobicity and charge.[18] While deuteration can affect metabolic rates (the kinetic isotope effect), major changes in protein binding are not a primary consequence.[19][20] Therefore, it is reasonable to assume that Alectinib and this compound exhibit very similar nonspecific binding characteristics. The primary strategy should be to reduce the overall nonspecific binding for both compounds rather than relying on inherent differences between them.
Q3: Alectinib is known to have high plasma protein binding. How does this affect my in vitro assay?
Alectinib and its major metabolite are over 99% bound to plasma proteins.[21] This high degree of protein binding indicates that Alectinib has a strong tendency to interact with proteins nonspecifically. In in vitro assays, this can lead to:
-
High background: Alectinib may bind to blocking proteins (like BSA or casein) or other proteins present in the assay system.[22]
-
Analyte loss: The compound may adsorb to the surfaces of plasticware.[23]
-
Inaccurate results: Nonspecific binding can lead to false positives in immunoassays or inaccurate quantification in other analytical methods.[24]
It is crucial to implement robust strategies to mitigate these effects, such as using appropriate blocking buffers and low-binding consumables.
Q4: Can I add a blocking agent directly to my sample for LC-MS/MS analysis?
Adding blocking agents like BSA or detergents (e.g., Tween-20) directly to samples intended for LC-MS/MS analysis is generally not recommended. These substances can interfere with the analysis by:
-
Causing ion suppression: They can co-elute with the analyte and reduce its ionization efficiency in the mass spectrometer.[23]
-
Contaminating the LC-MS system: They can be difficult to remove from the column and tubing, leading to persistent background issues.
Instead, focus on optimizing sample clean-up procedures and using low-adsorption materials to minimize nonspecific binding.[14]
Experimental Protocols
Protocol 1: General ELISA Protocol for Minimizing Nonspecific Binding
-
Coating: Coat ELISA plate wells with the capture antibody or antigen in an appropriate coating buffer. Incubate overnight at 4°C.
-
Washing: Wash plates 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1-3% BSA in PBS) to each well.[2] Incubate for 1-2 hours at room temperature.[4]
-
Washing: Wash plates 3 times with wash buffer.
-
Sample/Analyte Incubation: Add standards, controls, and samples (diluted in an appropriate assay diluent) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash plates 5 times with wash buffer, including a 30-second soak during each wash.[4][5]
-
Detection Antibody Incubation: Add the detection antibody (at its optimal dilution). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Enzyme-Conjugate Incubation: Add the enzyme-linked secondary antibody or conjugate. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Substrate Addition: Add the substrate solution and incubate until sufficient color develops.
-
Stop Reaction: Add a stop solution.
-
Read Plate: Measure the absorbance at the appropriate wavelength.
Protocol 2: Sample Preparation for LC-MS/MS with Minimized Matrix Effects
-
Sample Collection: Collect biological samples (e.g., plasma, serum) using appropriate procedures.
-
Internal Standard Spiking: Add a precise amount of this compound working solution to all samples, calibration standards, and quality control samples.
-
Protein Precipitation (Basic Method): Add 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE) (Improved Method): a. Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent). b. Load the pre-treated sample onto the cartridge. c. Wash the cartridge with a weak solvent to remove interfering matrix components. d. Elute Alectinib and this compound with a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Visualizations
Caption: Diagram illustrating the difference between specific and nonspecific binding of Alectinib.
Caption: Troubleshooting workflow for addressing high nonspecific binding issues.
References
- 1. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. arp1.com [arp1.com]
- 5. biocompare.com [biocompare.com]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 8. sinobiological.com [sinobiological.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. deutramed.com [deutramed.com]
- 20. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alectinib - Wikipedia [en.wikipedia.org]
- 22. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 23. researchgate.net [researchgate.net]
- 24. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
Technical Support Center: Alectinib and Alectinib-d6 Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Alectinib and its deuterated internal standard, Alectinib-d6.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic methods for Alectinib and this compound analysis?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for the analysis of Alectinib and this compound. C18 columns are frequently used as the stationary phase.[1][2][3] Mobile phases often consist of an aqueous component with an organic modifier like methanol or acetonitrile, and may include additives such as formic acid or a phosphate buffer to control pH.[1][4][5]
Q2: Why is this compound used in the analysis of Alectinib?
A2: this compound is a deuterium-labeled analog of Alectinib and is commonly used as an internal standard in analytical and pharmacokinetic studies.[6] Its use improves the accuracy and precision of quantification by mass spectrometry and liquid chromatography by correcting for variations in sample preparation and instrument response.[6]
Q3: What are the common detection methods for Alectinib?
A3: For HPLC analysis, a photo diode array (PDA) detector is often used, with detection wavelengths typically around 265 nm or 339 nm.[1][4] For more sensitive and selective analysis, a triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface is employed in LC-MS/MS methods.[2][3]
Q4: Are there any known stability issues with Alectinib that could affect analysis?
A4: Alectinib has been shown to be unstable at low pH levels and when exposed to high temperatures and light.[7] It is important to consider these factors during sample preparation and storage to avoid degradation, which can lead to inaccurate results and poor peak shapes.
Troubleshooting Guide
Poor peak shape and inadequate resolution are common challenges in the chromatographic analysis of Alectinib and this compound. This guide addresses specific issues and provides potential solutions.
Issue 1: Peak Tailing for Alectinib and/or this compound
Peak tailing, where the peak has an asymmetrical shape with a drawn-out tail, can compromise resolution and integration accuracy.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | The basic nature of Alectinib can lead to interactions with acidic silanol groups on the silica-based stationary phase. Lowering the mobile phase pH (e.g., with 0.1% formic acid) can suppress the ionization of silanols and reduce these interactions.[4][8] Using an end-capped column can also minimize this effect. |
| Column Overload | Injecting too much sample can lead to peak tailing.[9] To diagnose this, reduce the concentration of the sample and inject again. If the peak shape improves, optimize the sample concentration or injection volume.[10] |
| Insufficient Buffer Concentration | In buffered mobile phases, a low buffer concentration may not be sufficient to maintain a consistent pH on the column, leading to peak tailing.[9] If using a buffer, try increasing the concentration (e.g., from 10 mM to 20 mM) to see if the peak shape improves. |
| Column Contamination or Degradation | Accumulation of contaminants on the column can lead to active sites that cause peak tailing.[10] Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Issue 2: Peak Fronting
Peak fronting, the inverse of tailing, results in a leading edge of the peak being sloped.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve and inject the samples in the mobile phase.[8] |
| Column Collapse | A sudden physical change in the packed bed of the column can lead to channeling and peak fronting. This is often an irreversible issue, and the column will likely need to be replaced.[11] |
Issue 3: Poor Resolution Between Alectinib and this compound or Other Components
Inadequate separation between peaks can lead to inaccurate quantification.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | The organic modifier percentage directly impacts retention and resolution. To increase retention and potentially improve resolution, decrease the percentage of the organic solvent (e.g., methanol or acetonitrile). Conversely, to decrease retention, increase the organic percentage. A gradient elution may be necessary for complex samples.[2][3][10] |
| Incorrect Mobile Phase pH | The pH of the mobile phase can affect the ionization state of Alectinib and thus its retention on a reversed-phase column.[10] Small adjustments to the pH can lead to significant changes in selectivity and resolution. |
| Suboptimal Column Chemistry | If resolution cannot be achieved by modifying the mobile phase, a different column chemistry may be required. Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to provide alternative selectivity. |
Experimental Protocols
Below is a representative HPLC method for the analysis of Alectinib, synthesized from published literature.[1][4][5]
Sample Preparation
-
Alectinib can be extracted from plasma by protein precipitation with methanol.[4]
-
Centrifuge the sample to separate the precipitated proteins.
-
The supernatant can be further acidified with 0.1% formic acid before injection.[4]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol: 0.1% Formic Acid in Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or 30°C |
| Detection | PDA at 265 nm or 339 nm |
| Injection Volume | 20 µL |
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting common peak shape issues.
General Experimental Workflow for Alectinib Analysis
Caption: A typical experimental workflow for the analysis of Alectinib.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. researchgate.net [researchgate.net]
- 5. ijpar.com [ijpar.com]
- 6. veeprho.com [veeprho.com]
- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Addressing ion suppression in Alectinib quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the quantification of Alectinib and its major active metabolite, M4, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Alectinib quantification?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte (Alectinib or M4) in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and other clinical studies.[3] Common culprits for ion suppression in bioanalysis are phospholipids, salts, and other small molecules present in the sample matrix.[4][5]
Q2: How can I detect ion suppression in my Alectinib assay?
A2: The presence of ion suppression can be qualitatively assessed using a post-column infusion experiment.[4] In this technique, a constant flow of Alectinib solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A dip in the baseline signal upon injection of an extracted blank matrix sample indicates the retention time at which ion-suppressing components are eluting. Quantitatively, the matrix effect can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[6][7] According to FDA guidelines, the matrix effect should be assessed using at least six different lots of the biological matrix.[8][9]
Q3: What are the primary metabolic pathways for Alectinib, and which metabolites should I consider in my analysis?
A3: Alectinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, M4.[10][11][12] M4 exhibits similar in vitro potency and activity against the ALK enzyme as Alectinib itself.[10][13] Therefore, for a comprehensive pharmacokinetic assessment, it is crucial to quantify both Alectinib and M4.[10][14] Other minor metabolites have been identified but are not considered major contributors to the overall pharmacological activity.[10][14]
Q4: What type of internal standard is recommended for Alectinib quantification?
A4: The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated form of Alectinib (e.g., d8-Alectinib), is highly recommended.[15] A SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby effectively compensating for matrix effects and improving the accuracy and precision of the assay.[16][17]
Troubleshooting Guide
This guide provides solutions to common problems encountered during Alectinib quantification that may be related to ion suppression.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or inconsistent Alectinib/M4 signal | Ion Suppression: Co-eluting matrix components are interfering with ionization. | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering substances. See the "Comparison of Sample Preparation Techniques" table below for guidance. 2. Modify Chromatographic Conditions: Adjust the LC gradient to separate Alectinib and M4 from the ion-suppressing regions of the chromatogram. 3. Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal variability due to matrix effects. |
| Poor peak shape (tailing, fronting) | Matrix Overload: High concentrations of matrix components are affecting the chromatography. | 1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[18] 2. Improve Sample Cleanup: Use a more selective sample preparation technique like SPE or LLE to remove a larger portion of the matrix. |
| Inaccurate or imprecise results | Variable Matrix Effects: The degree of ion suppression varies between different samples or matrix lots. | 1. Evaluate Matrix Effect: As per FDA guidelines, assess the matrix effect across at least six different lots of the biological matrix to understand its variability.[8][9] 2. Implement a Robust Sample Preparation Method: Choose a sample preparation technique that provides consistent cleanup across different samples. 3. Ensure Proper Internal Standard Use: A stable isotope-labeled internal standard is crucial for correcting sample-to-sample variations in ion suppression. |
| Gradual decrease in signal over a run sequence | System Contamination: Buildup of non-volatile matrix components (e.g., phospholipids) in the ion source or on the column. | 1. Optimize Sample Preparation: Focus on removing phospholipids, a common cause of ion source contamination.[5][19][20] 2. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components. 3. Regularly Clean the Ion Source: Follow the manufacturer's instructions for routine ion source maintenance. |
Data Presentation
Comparison of Sample Preparation Techniques for Alectinib Quantification
The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of common techniques with their advantages and disadvantages.
| Technique | Principle | Efficiency in Removing Phospholipids | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Low to Moderate[21] | Simple, fast, and inexpensive.[21] | Can result in significant ion suppression due to co-extracted phospholipids and other matrix components.[21] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | High | Good removal of salts and highly polar interferences.[21] | Can be labor-intensive, may not be suitable for all analytes, and can still co-extract some phospholipids.[21] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High to Very High[5][19] | Provides excellent sample cleanup, leading to reduced matrix effects and improved sensitivity. Can be automated.[5][19] | More complex method development and can be more expensive than PPT or LLE. |
| HybridSPE®-Phospholipid | A simplified sample preparation technique that combines protein precipitation with phospholipid removal. | Very High[5][19] | Effectively removes both proteins and phospholipids, significantly reducing ion suppression.[5][19] | Proprietary technology, may be more costly than standard techniques. |
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Detection
Objective: To identify the retention time regions where ion suppression occurs in the LC-MS/MS analysis of Alectinib.
Materials:
-
Alectinib analytical standard
-
Syringe pump
-
Tee-piece for mixing
-
LC-MS/MS system
-
Extracted blank biological matrix (e.g., plasma)
Procedure:
-
Prepare a solution of Alectinib in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
Set up the LC-MS/MS system with the analytical column and mobile phases intended for the Alectinib assay.
-
Connect the output of the LC column to one inlet of the tee-piece.
-
Connect a syringe containing the Alectinib solution to the syringe pump and connect the syringe outlet to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin the LC gradient without an injection and start the syringe pump at a low, constant flow rate (e.g., 10 µL/min) to introduce the Alectinib solution into the MS.
-
Once a stable baseline signal for Alectinib is observed, inject a prepared blank matrix extract onto the LC column.
-
Monitor the Alectinib signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
Objective: A quick and simple method for preparing plasma samples for Alectinib analysis.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN) containing the internal standard (e.g., d8-Alectinib)
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex briefly and inject a portion onto the LC-MS/MS system.
Visualizations
Caption: Mechanism of Ion Suppression in LC-MS/MS.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. longdom.org [longdom.org]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. fda.gov [fda.gov]
- 10. Metabolites of alectinib in human: their identification and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ClinPGx [clinpgx.org]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 17. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Alectinib-d6 in Biological Matrices: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Alectinib-d6 as an internal standard in bioanalytical assays, ensuring its stability throughout the experimental workflow is paramount for accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability-related concerns.
While this compound is widely used as a stable isotope-labeled internal standard and is generally considered stable, issues observed in an analytical run may sometimes be attributed to the internal standard's stability. This guide will help you troubleshoot common problems and provide information on the known stability of Alectinib.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be unstable in biological matrices like plasma or whole blood?
There is no direct evidence in the scientific literature to suggest that this compound has inherent stability issues that differ significantly from its non-deuterated counterpart, Alectinib. It is designed and sold as a stable internal standard for use in LC-MS/MS assays. The stability of Alectinib has been studied, and it is generally considered stable under typical bioanalytical storage and processing conditions.
Q2: What are the known stability parameters for Alectinib in biological matrices?
Several studies have evaluated the stability of Alectinib in plasma and whole blood. The findings indicate good stability under various conditions, which can be extrapolated to this compound.
Q3: Could the deuterium label on this compound be susceptible to back-exchange?
Deuterium back-exchange, the replacement of a deuterium atom with a protium atom from the surrounding solvent or matrix, can be a concern for some deuterated compounds, especially those with deuterium on heteroatoms or acidic carbons. However, the position of the deuterium atoms on this compound is generally on carbon atoms that are not readily exchangeable under typical physiological and analytical pH conditions. While theoretically possible under harsh conditions, it is not a commonly reported issue for this compound in bioanalytical settings.
Q4: What factors could potentially lead to the degradation of Alectinib or this compound?
Based on studies of Alectinib, potential factors that could influence its stability include:
-
pH: Alectinib shows pH-dependent stability.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light Exposure: Alectinib is known to be photosensitive.[1][2]
-
Enzymatic activity: In biological matrices, metabolic enzymes could potentially modify the molecule, although this is less of a concern for an internal standard added just prior to sample processing.
Troubleshooting Guide
If you are experiencing issues such as inconsistent internal standard response, poor reproducibility, or unexpected changes in the analyte-to-internal standard ratio, consider the following troubleshooting steps.
Issue 1: Decreasing or Inconsistent this compound Signal Throughout an Analytical Run
Possible Causes:
-
Autosampler Instability: The processed sample may be degrading in the autosampler over the course of the run.
-
Adsorption: The compound may be adsorbing to the surfaces of vials, tubing, or the column.
-
Source Contamination: The mass spectrometer source may be getting contaminated during the run, leading to a gradual decrease in signal.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of the internal standard.
Troubleshooting Workflow:
References
- 1. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low recovery of Alectinib during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low recovery of Alectinib during sample extraction.
Troubleshooting Guide
Q1: I am experiencing low recovery of Alectinib from plasma/serum samples. What are the common causes and how can I troubleshoot this?
Low recovery of Alectinib can stem from several factors related to its physicochemical properties and the extraction procedure itself. Alectinib hydrochloride has low aqueous solubility, is sensitive to light, and can be unstable at high temperatures.[1][2] Here are the key areas to investigate:
-
Inadequate Protein Precipitation: Incomplete removal of plasma or serum proteins can lead to poor Alectinib recovery. The choice of precipitating agent and its ratio to the sample volume are critical.
-
Suboptimal pH: Alectinib's solubility is pH-dependent. It has maximum solubility in acidic conditions (pH 3.5) and significantly lower solubility in neutral or alkaline conditions.[1][2]
-
Analyte Degradation: Alectinib is known to be photosensitive and can degrade when exposed to light for extended periods.[2] It is also unstable at high temperatures.[1]
-
Improper Solvent Selection: The choice of organic solvent for extraction and reconstitution is crucial for efficient recovery. Alectinib shows good solubility in methanol, ethanol, and DMSO.[3]
-
Issues with Solid-Phase Extraction (SPE): If using SPE, problems such as incorrect sorbent selection, inadequate conditioning or elution, or sample breakthrough can lead to low recovery.
To troubleshoot, follow the workflow outlined in the diagram below and refer to the detailed experimental protocols.
Caption: Troubleshooting workflow for low Alectinib recovery.
Experimental Protocols
Protocol 1: Protein Precipitation using Methanol
This protocol is adapted from a method that demonstrated over 97% recovery of Alectinib from human plasma.[4][5]
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Precipitation:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of methanol to the tube.
-
Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection and Acidification:
-
Analysis:
-
The sample is now ready for injection into an HPLC or LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general guideline for SPE. The specific sorbent and solvents should be optimized for your particular application. A honeycomb resin-based spin-column SPE has shown recovery rates of 98.8-103% for Alectinib in urine.[6]
-
Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., a C18 or a polymeric reversed-phase sorbent) by passing a suitable solvent, typically methanol, followed by water. This activates the sorbent.
-
-
Sample Loading:
-
Load the pre-treated plasma or serum sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
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Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interfering substances.
-
-
Elution:
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Elute Alectinib from the cartridge using a strong organic solvent, such as methanol or acetonitrile. The addition of a small amount of acid (e.g., formic acid) to the elution solvent can improve recovery.
-
-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in the mobile phase used for your analytical method.
-
Data on Alectinib Recovery
| Extraction Method | Matrix | Recovery Rate (%) | Reference |
| Protein Precipitation with Methanol | Human Plasma | >97% | [4][5] |
| Solid-Phase Extraction (Honeycomb Resin) | Human Urine | 98.8 - 103% | [6] |
| Protein Precipitation with Acetonitrile | Rat Plasma | 93 - 95% | [7] |
Frequently Asked Questions (FAQs)
Q2: What is the optimal pH for extracting Alectinib?
Alectinib, a weakly basic compound, exhibits its highest solubility in acidic conditions, specifically around pH 3.5.[1][2] Its solubility significantly decreases in neutral and alkaline environments. Therefore, maintaining an acidic pH throughout the extraction process is crucial for achieving high recovery. Acidifying the sample with formic or orthophosphoric acid is a common practice.[4][8]
Q3: How should I store my samples to ensure Alectinib stability?
Alectinib is sensitive to light and temperature.[1][2] To prevent degradation, it is recommended to:
-
Protect all solutions containing Alectinib from light by using amber vials or covering them with aluminum foil.[2]
-
Avoid exposing samples to high temperatures during processing.
Q4: Can the choice of internal standard affect my Alectinib recovery results?
While the internal standard (IS) itself does not directly impact the recovery of Alectinib, a poor choice of IS can lead to inaccurate quantification, which may be misinterpreted as low recovery.[9] An ideal IS should have similar physicochemical properties and extraction characteristics to Alectinib to compensate for any variability during sample processing.[9]
Q5: I am still facing low recovery after trying the troubleshooting steps. What else can I do?
If you continue to experience low recovery, consider the following:
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Matrix Effects: The biological matrix itself can interfere with the extraction and ionization of Alectinib, especially in LC-MS/MS analysis.[9] You may need to further optimize your sample clean-up procedure or dilute the sample.
-
Adsorption to Labware: Alectinib may adsorb to certain types of plastic or glass surfaces. Using polypropylene tubes is generally recommended.[10]
-
Method Validation: Ensure that your analytical method is fully validated for accuracy, precision, and recovery according to regulatory guidelines.[11]
Alectinib Signaling Pathway
Alectinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase. In certain cancers, such as non-small cell lung cancer, a chromosomal rearrangement can lead to the formation of a fusion gene (e.g., EML4-ALK), which results in a constitutively active ALK fusion protein. This aberrant protein drives tumor cell proliferation and survival through downstream signaling pathways like the JAK-STAT and PI3K-AKT pathways. Alectinib exerts its therapeutic effect by binding to the ATP-binding site of ALK, inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.
Caption: Alectinib's inhibition of the ALK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Honeycomb resin-based spin-column solid-phase extraction for efficient determination of alectinib and its metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. simbecorion.com [simbecorion.com]
Technical Support Center: Minimizing Carryover of Alectinib-d6 in LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover of Alectinib and its deuterated internal standard, Alectinib-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Troubleshooting Guides
Carryover of Alectinib and its deuterated internal standard can lead to inaccurate quantification. The following guides provide a systematic approach to identifying and mitigating the source of carryover.
Initial Assessment of Carryover
The first step in troubleshooting is to confirm and quantify the extent of the carryover.
Experimental Protocol:
-
Prepare a High-Concentration Standard: Prepare a solution of Alectinib and this compound at the upper limit of quantification (ULOQ).
-
Injection Sequence:
-
Inject a blank solvent (e.g., mobile phase) to establish a baseline.
-
Inject the ULOQ standard.
-
Inject a series of blank solvents immediately following the ULOQ injection.
-
-
Data Analysis:
-
Examine the chromatograms of the blank injections for the presence of Alectinib and this compound peaks at their expected retention times.
-
Calculate the percent carryover using the following formula:
-
% Carryover = (Peak Area in Blank / Peak Area of ULOQ) * 100
-
-
Identifying the Source of Carryover
The following diagram illustrates a systematic workflow to pinpoint the source of the carryover within the LC-MS/MS system.
Caption: A flowchart to systematically identify the source of carryover.
Troubleshooting the Autosampler
The autosampler is a common source of carryover. The following steps can help mitigate this issue.
Experimental Protocol:
-
Needle Wash Optimization:
-
Solvent Composition: Alectinib is a hydrophobic and basic compound. A multi-solvent wash is often most effective. A recommended starting point is a wash solution containing equal parts of water, methanol, acetonitrile, and isopropanol.[1] Given Alectinib's high solubility in DMSO and methanol, incorporating DMSO in the wash sequence can be beneficial.[2][3][4]
-
Wash Volume and Duration: Increase the volume and duration of the needle wash. Experiment with pre- and post-injection wash steps.
-
-
Injector Port and Loop Cleaning:
-
Flush the injection port and sample loop with a strong solvent mixture. A recommended cleaning solution is a mixture of Acetonitrile, Methanol, 2-propanol, Water, and Formic Acid (e.g., 25:25:25:25:0.2 v/v/v/v/v).
-
-
Component Inspection and Replacement:
-
Inspect the needle, needle seat, and rotor seal for any signs of wear or scratches, which can trap residues. Replace these components if necessary.
-
Optimizing the Liquid Chromatography Method
If the carryover is not originating from the autosampler, the LC method itself may need optimization.
Experimental Protocol:
-
Mobile Phase Modification:
-
Strong Solvent: Ensure the organic solvent in the mobile phase is strong enough to completely elute Alectinib and this compound from the column during the gradient. Given Alectinib's properties, a mobile phase containing methanol or acetonitrile with an acidic modifier (e.g., formic acid) is common.[1][5]
-
Additives: Consider the addition of a small percentage of a stronger, compatible solvent like isopropanol to the mobile phase during the column wash step.
-
-
Column Washing:
-
Increase the duration and flow rate of the column wash at the end of each run.
-
Implement a high-organic wash step (e.g., 95-100% organic solvent) to strip any strongly retained compounds from the column.
-
-
Column Choice:
-
While C18 columns are commonly used, consider a different stationary phase if carryover persists.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical physicochemical properties of Alectinib that contribute to carryover?
A1: Alectinib is a relatively hydrophobic (logP > 3) and basic molecule.[6] These properties can lead to non-specific binding to surfaces within the LC-MS/MS system, such as tubing, injector components, and the analytical column, resulting in carryover.
Q2: What is an acceptable level of carryover for Alectinib and this compound?
A2: The acceptable level of carryover depends on the specific assay requirements and regulatory guidelines. However, a common target is for the carryover peak in a blank injection following a high-concentration standard to be less than 20% of the peak area of the lower limit of quantification (LLOQ). Some studies have reported achieving carryover as low as 0% for both Alectinib and its deuterated internal standard.
Q3: What are some effective wash solvents for minimizing Alectinib carryover?
A3: A multi-component wash solution is often effective. One validated method used a mixture of 25% water, 25% methanol, 25% acetonitrile, and 25% isopropanol.[1] Given Alectinib's high solubility in DMSO and methanol, incorporating these solvents into the wash protocol can also be beneficial.[2][3][4]
Q4: Can the concentration of this compound internal standard affect carryover?
A4: Yes, using a high concentration of the deuterated internal standard can contribute to its own carryover. It is important to optimize the concentration of this compound to a level that provides a stable and reproducible signal without leading to significant carryover.
Q5: How can I differentiate between carryover and system contamination?
A5: Carryover will typically decrease with successive blank injections after a high-concentration sample. System contamination, on the other hand, will often result in a consistent background signal in all blank injections, regardless of the preceding sample. The following diagram illustrates this relationship.
Caption: Signal behavior in sequential blanks for carryover vs. contamination.
Quantitative Data Summary
The following table summarizes reported carryover values for Alectinib and its deuterated internal standards from different studies. This data can be used as a benchmark for your own method development and troubleshooting.
| Study Reference | Analyte | Internal Standard | Reported Carryover (%) | Wash Solution Composition |
| van Veelen et al. (2021)[1] | Alectinib | Erlotinib-d6 | 2.6 - 3.9 | 25% Water, 25% Methanol, 25% Acetonitrile, 25% Isopropanol |
| van Veelen et al. (2021)[1] | - | Erlotinib-d6 | < 0.3 | 25% Water, 25% Methanol, 25% Acetonitrile, 25% Isopropanol |
| de Vries et al. (2021) | Alectinib | 2H6-Alectinib | 0 | Not specified |
| de Vries et al. (2021) | 2H6-Alectinib | 2H8-Alectinib | 0 | Not specified |
| Panchal et al. (2022)[7] | Alectinib | Palbociclib | 0 | Not specified |
Detailed Experimental Protocols
Protocol 1: General Purpose Autosampler Needle Wash
This protocol is a good starting point for minimizing carryover from the autosampler needle.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
Procedure:
-
Prepare the needle wash solution by mixing equal volumes of water, methanol, acetonitrile, and isopropanol (25:25:25:25 v/v/v/v).
-
Configure the autosampler method to include both a pre-injection and a post-injection needle wash.
-
Set the wash volume to be at least five times the volume of the sample loop.
-
Set the wash duration to a minimum of 10 seconds for each wash step.
Protocol 2: Aggressive System Clean-out
This protocol is recommended when significant carryover is observed and a more thorough cleaning of the entire LC system is required.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
-
Formic acid (LC-MS grade)
Procedure:
-
Remove the column from the system and replace it with a union.
-
Prepare the cleaning solution: 25% water, 25% methanol, 25% acetonitrile, 25% isopropanol with 0.2% formic acid.
-
Flush the entire LC system (from the pump to the detector) with the cleaning solution at a low flow rate (e.g., 0.2 mL/min) for at least one hour.
-
Flush the system with HPLC-grade water for 30 minutes to remove the cleaning solution.
-
Flush the system with the initial mobile phase conditions until the baseline is stable.
-
Re-install the column and equilibrate the system before proceeding with analysis.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grupobiomaster.com [grupobiomaster.com]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Alectinib-d6 Bioanalytical Assays: Technical Support Center
Welcome to the technical support center for Alectinib-d6 bioanalytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences and troubleshooting for the accurate quantification of Alectinib using this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
A1: this compound is a deuterated form of Alectinib, meaning that six hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because this compound is chemically almost identical to Alectinib, it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow it to compensate for variability in the analytical process, leading to more accurate and precise quantification of Alectinib in biological matrices.[1][2]
Q2: What is isotopic interference (cross-talk) and can it affect my Alectinib assay?
A2: Isotopic interference, or cross-talk, occurs when the isotopic signature of the analyte (Alectinib) contributes to the signal of the deuterated internal standard (this compound), or vice-versa.[1] Alectinib has a natural abundance of isotopes (e.g., ¹³C) that can result in a small percentage of molecules having a mass-to-charge ratio (m/z) that is close to or the same as the deuterated internal standard. This can be particularly problematic when the concentration of Alectinib is significantly higher than that of this compound, leading to an artificially inflated internal standard signal and consequently, an underestimation of the Alectinib concentration.[3][4] Correction for this interference may be necessary, especially when quantifying low concentrations of a deuterated tracer in the presence of high concentrations of the unlabeled drug.[4]
Q3: Can metabolites of Alectinib interfere with the this compound signal?
A3: Alectinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, M4.[5][6][7] While M4 is a significant component in plasma, well-developed chromatographic methods can separate it from Alectinib and this compound, preventing direct interference. However, it is crucial to ensure your chromatographic method has sufficient resolution to separate Alectinib, M4, and the internal standard. Other minor metabolites are also formed, but they are generally in much lower concentrations and are less likely to cause significant interference.[7]
Q4: Can co-administered drugs interfere with the this compound signal?
A4: Yes, co-administered drugs can potentially interfere with the analysis. This interference can be either direct (e.g., a co-eluting compound with the same mass transition) or indirect (e.g., causing matrix effects that suppress or enhance the ionization of Alectinib or this compound). Alectinib has a number of known drug-drug interactions.[8][9] It is important to review the patient's concomitant medications and, if a potential interference is suspected, to perform a specificity test by analyzing blank matrix spiked with the co-administered drug.
Troubleshooting Guides
Issue 1: Inaccurate or Imprecise Results
| Potential Cause | Troubleshooting Steps |
| Isotopic Interference (Cross-talk) | 1. Assess the contribution: Analyze a high concentration standard of Alectinib without the internal standard and monitor the this compound channel to determine the percentage of signal contribution. 2. Optimize chromatography: Improve chromatographic separation between Alectinib and this compound, although this is often challenging due to their similar chemical nature.[10] 3. Correction factor: If interference is significant and cannot be resolved chromatographically, a mathematical correction can be applied. This involves determining the contribution of the analyte signal to the internal standard signal from analyte-only samples and subtracting this contribution from the internal standard signal in unknown samples.[4][11] 4. Use a higher-mass deuterated standard: If available, an internal standard with a higher degree of deuteration (e.g., Alectinib-d8) may exhibit less isotopic overlap.[3] |
| Matrix Effects | 1. Evaluate matrix effects: Perform a post-extraction addition experiment. Compare the response of Alectinib and this compound in a neat solution to the response in a post-spiked blank matrix extract. A significant difference indicates the presence of matrix effects.[12] 2. Improve sample preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) instead of protein precipitation, to remove interfering matrix components.[13] 3. Optimize chromatography: Modify the LC gradient to better separate Alectinib and this compound from co-eluting matrix components. |
| Internal Standard Variability | 1. Check IS concentration and purity: Verify the concentration and purity of the this compound stock solution. 2. Ensure consistent addition: Use a precise and calibrated pipette for adding the internal standard to all samples, calibrators, and quality controls. |
Issue 2: Poor Peak Shape or Low Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Suboptimal LC-MS/MS Parameters | 1. Optimize MS parameters: Infuse Alectinib and this compound solutions directly into the mass spectrometer to optimize parameters such as declustering potential (DP) and collision energy (CE) for the specific parent and product ion transitions. 2. Adjust chromatography: Evaluate different mobile phase compositions, gradients, and columns to improve peak shape and retention. |
| Sample Preparation Issues | 1. Incomplete extraction: Assess the extraction recovery of Alectinib and this compound. If recovery is low, consider alternative extraction solvents or methods. 2. Analyte degradation: Investigate the stability of Alectinib and this compound under the storage and sample processing conditions. |
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for Alectinib and Deuterated Internal Standards
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (V) | Collision Energy (V) | Reference |
| Alectinib | 483.3 | 396.2 | 121 | 35 | [3] |
| Alectinib | 483.2 | 396.1 | 72 | - | [14] |
| This compound | - | - | - | - | - |
| Alectinib-d8 | 491.31 | 396.21 | - | 47 | [3] |
Note: Specific parameters may vary depending on the instrument and method.
Experimental Protocols
Key Experiment: Evaluation of Isotopic Interference
-
Prepare a high-concentration Alectinib standard: Prepare a solution of Alectinib in the same solvent as your final sample extract at a concentration representing the upper limit of your calibration curve or the highest expected sample concentration.
-
Analyze without internal standard: Inject this high-concentration Alectinib standard into the LC-MS/MS system and acquire data monitoring both the MRM transition for Alectinib and the MRM transition for this compound.
-
Calculate the contribution: Measure the peak area of Alectinib in its own channel and any peak area that appears at the same retention time in the this compound channel. The percentage contribution can be calculated as: (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100.
-
Assess the impact: If the contribution is greater than a predefined threshold (e.g., 5% of the internal standard response at the lower limit of quantification), a correction may be necessary.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Alectinib using this compound.
Caption: A logical troubleshooting workflow for inaccurate or imprecise results in Alectinib bioanalysis.
Caption: Simplified metabolic pathway of Alectinib.
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneous distribution of alectinib in neuroblastoma xenografts revealed by matrix‐assisted laser desorption ionization mass spectrometry imaging: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Alectinib - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 11. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME Profile, P450 Metabolic Lability, and Toxic Alerts Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Alectinib Detection Sensitivity
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the sensitivity of low-level Alectinib detection.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and commonly used method for detecting low levels of Alectinib?
A1: The most sensitive and robust method for the quantification of Alectinib in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high specificity and sensitivity, enabling detection at very low concentrations.[3] An ultra-sensitive LC-MS/MS method has been developed that can quantify Alectinib concentrations down to the picogram per milliliter (pg/mL) range.[4]
Q2: What are the typical lower limits of quantification (LLOQ) for Alectinib using LC-MS/MS?
A2: The LLOQ can vary based on the specific method, matrix, and instrumentation. For standard assays, LLOQs are often in the low nanogram per milliliter (ng/mL) range, such as 1-10 ng/mL.[1][5] However, highly optimized and ultra-sensitive methods have achieved LLOQs as low as 1-5 pg/mL for deuterated Alectinib and 25 ng/mL for Alectinib in plasma.[4] For analysis in human urine, an LLOQ of 0.5 ng/mL has been successfully validated.[6]
Q3: How can I minimize matrix effects when analyzing Alectinib in plasma?
A3: Matrix effects, which arise from co-eluting endogenous components in the sample, can suppress or enhance the ionization of Alectinib, affecting accuracy and sensitivity.[1] Effective sample cleanup is critical for minimization.[1] Common strategies include:
-
Protein Precipitation (PP): A simple and common method using acetonitrile.[5] This can be combined with phospholipid removal plates for cleaner extracts.[1]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract compared to PP. An ultra-sensitive method successfully used LLE with tert-butyl methyl ether (TBME).[4]
-
Solid-Phase Extraction (SPE): Provides a high degree of sample cleanup.[2]
-
Column Switching: This technique can also be employed to divert unwanted matrix components away from the mass spectrometer.[2]
Q4: I am experiencing poor recovery of Alectinib from urine samples. What is a likely cause and solution?
A4: Poor recovery of Alectinib from urine samples is often due to nonspecific binding to container surfaces. A validated method to counteract this involves the addition of a surfactant, such as Tween-20, to the urine samples, which prevents the analytes from binding to surfaces.[6]
Q5: Are there viable alternatives to LC-MS/MS for Alectinib quantification?
A5: While LC-MS/MS is the gold standard for sensitivity, other methods exist.[3] High-Performance Liquid Chromatography with a Photo Diode Array (HPLC-PDA) or UV detector is one alternative.[7][8] However, these methods are significantly less sensitive, with LLOQs typically in the range of 10-100 ng/mL, making them unsuitable for trace-level analysis.[7][8]
Troubleshooting Guide for Low-Level Alectinib Detection
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / High Signal-to-Noise | Inefficient Sample Cleanup: Matrix components are suppressing the Alectinib signal.[1] | Implement a more rigorous sample preparation method. Switch from Protein Precipitation to Liquid-Liquid Extraction or Solid-Phase Extraction.[2][4] |
| Suboptimal Ionization: The electrospray ionization (ESI) source is not efficiently ionizing Alectinib. | Optimize ESI source parameters, including spray voltage (e.g., 4000-4500 V) and spray temperature (e.g., 600°C). Ensure the mobile phase pH is optimal for positive ionization (e.g., using 0.1% formic acid).[1][9] | |
| Nonspecific Binding: Alectinib is adsorbing to sample vials, tubing, or plates, especially when working with urine matrices.[6] | Add a surfactant like Tween-20 to urine samples.[6] For plasma, consider using low-binding labware. | |
| High Variability Between Replicates | Inconsistent Sample Preparation: Manual extraction steps are introducing variability. | Automate sample preparation steps where possible. Ensure thorough vortexing and centrifugation at each stage.[1] |
| Instrument Instability: Fluctuations in the LC pump or MS detector. | Perform system suitability tests before each run. Check for stable spray in the MS source. | |
| Peak Tailing or Splitting in Chromatography | Column Degradation: The analytical column (typically a C18) has lost performance.[4][7] | Replace the analytical column. Use a guard column to extend its life. |
| Inappropriate Mobile Phase: The pH or organic solvent composition is not optimal for Alectinib's chemical properties. | Adjust the mobile phase composition. A typical mobile phase is a gradient of acetonitrile or methanol with water containing 0.1% formic acid.[5][10] | |
| Signal Carryover in Subsequent Injections | Insufficient Needle/Injector Wash: Residue from a high-concentration sample is carried into the next run. | Use a strong flush solution for the injector port and needle. A mixture of water, methanol, acetonitrile, and isopropanol can be effective.[9] |
| Adsorption onto LC Components: Alectinib is binding to parts of the LC system. | Increase the organic solvent percentage in the wash step or introduce a dedicated high-organic wash injection between samples. |
Quantitative Data Summary
Table 1: Comparison of Alectinib Detection Methodologies
| Method | Typical LLOQ Range | Sample Matrix | Key Advantages | Key Limitations |
| LC-MS/MS | 1-25 ng/mL[1][4][5] | Plasma, Urine | High sensitivity and specificity | Higher cost and complexity[2] |
| Ultra-Sensitive LC-MS/MS | 1-5 pg/mL (for 2H6-Alectinib)[4] | Plasma | Extremely low detection limits | Requires extensive optimization and interference correction[4] |
| HPLC-PDA / UV | 10-100 ng/mL (0.01-0.1 µg/mL)[7][8] | Plasma, Bulk Drug | Lower cost, simpler instrumentation | Lower sensitivity, not suitable for trace analysis[8] |
Table 2: Typical LC-MS/MS Parameters for Sensitive Alectinib Detection
| Parameter | Typical Setting | Reference(s) |
| Analytical Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) | [4][5] |
| Mobile Phase | Gradient elution with Acetonitrile/Methanol and Water containing 0.1% Formic Acid or Ammonium Acetate buffer. | [5][9][10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [5] |
| MS Detection | Triple Quadrupole Mass Spectrometer | [4][10] |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | [5][9] |
| MRM Transition | Precursor Ion (m/z): 483.2/483.3, Product Ion (m/z): 396.1/396.2 | [5][9] |
Experimental Protocols
Protocol 1: Ultra-Sensitive Alectinib Quantification in Plasma via LC-MS/MS
This protocol is based on a method designed for extremely low-level detection, requiring careful handling to avoid contamination and interference.[4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution (e.g., Alectinib-d8).
-
Add 50 µL of a suitable buffer to the sample.
-
Add 500 µL of tert-butyl methyl ether (TBME).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer (TBME) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 25% acetonitrile/water with 0.1% formic acid).
2. Chromatographic Conditions
-
LC System: UPLC or HPLC system capable of high pressure.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm particles).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Implement a gradient elution starting with low %B to retain Alectinib, then ramping up to elute the compound.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.[4]
-
Ion Source: ESI (Positive Mode).
-
MRM Transition: Monitor m/z 483.3 → 396.2 for Alectinib and a corresponding transition for the internal standard.[9]
-
Optimization: Optimize declustering potential and collision energy for maximum signal intensity.[1]
Protocol 2: Standard Alectinib Quantification in Plasma via LC-MS/MS
This protocol uses a simpler protein precipitation method suitable for concentrations in the ng/mL range.[5]
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add internal standard solution.
-
Add 150 µL of acetonitrile (or acetonitrile with 1% formic acid) to precipitate proteins.[1][5]
-
Vortex for 2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.[1]
-
Transfer the supernatant to a new vial or 96-well plate for injection.
-
(Optional) The supernatant can be evaporated and reconstituted in mobile phase to increase concentration.
2. Chromatographic and Mass Spectrometry Conditions
-
Follow the conditions outlined in Protocol 1, as they are generally applicable. Adjustments to the gradient and flow rate may be required based on the specific column and system used.
Diagrams and Workflows
Caption: Workflow for sensitive Alectinib detection.
Caption: Troubleshooting logic for poor Alectinib detection sensitivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. An UPLC-MS/MS method for the quantitation of alectinib in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS determination of alectinib and its major human metabolite M4 in human urine: prevention of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. akjournals.com [akjournals.com]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Validation & Comparative
Alectinib-d6 for Bioanalytical Method Validation: A Comparative Guide to ICH M10 Compliance
For Researchers, Scientists, and Drug Development Professionals
The development and validation of robust bioanalytical methods are critical for the successful progression of drug candidates. The International Council for Harmonisation (ICH) M10 guideline provides a global standard for bioanalytical method validation, ensuring data quality and consistency across regulatory submissions.[1][2][3][4] This guide provides a comparative overview of utilizing Alectinib-d6 as an internal standard (IS) for the bioanalytical method validation of Alectinib, benchmarked against the requirements of the ICH M10 guideline. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely considered the gold standard in quantitative bioanalysis by LC-MS/MS, offering significant advantages in accuracy and precision.[5][6][7][8]
Performance Comparison
A bioanalytical method using this compound as an internal standard is expected to meet and often exceed the acceptance criteria set forth by the ICH M10 guideline. The stable isotope label ensures that this compound shares near-identical physicochemical properties with the analyte, Alectinib. This co-elution and similar behavior during sample extraction and ionization minimize variability, leading to a more robust and reliable assay.[5][6][7][8]
Below is a summary of typical performance characteristics of an LC-MS/MS method for Alectinib using this compound, compared against the ICH M10 acceptance criteria.
| Validation Parameter | ICH M10 Acceptance Criteria | Typical Performance with this compound IS |
| Calibration Curve | ||
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy of Back-Calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Within ±10% of nominal (±15% at LLOQ) |
| Accuracy & Precision | ||
| Within-run Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within ±10% of nominal (±15% at LLOQ) |
| Within-run Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10% (≤ 15% at LLOQ) |
| Between-run Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within ±10% of nominal (±15% at LLOQ) |
| Between-run Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10% (≤ 15% at LLOQ) |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | No endogenous interference observed in multiple sources of blank matrix. |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | CV ≤ 10% across different lots of matrix. |
| Recovery | Consistent and reproducible. | Consistent recovery for both Alectinib and this compound. |
| Stability | Analyte concentration within ±15% of nominal concentration. | Demonstrated stability under various storage and handling conditions (e.g., bench-top, freeze-thaw, long-term). |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation. The "Typical Performance" data is a synthesized representation based on published literature for Alectinib bioanalysis.[9][10][11][12][13]
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are representative of a typical LC-MS/MS assay for Alectinib in human plasma using this compound as an internal standard.
Specificity and Selectivity
-
Objective: To assess the potential for interference from endogenous matrix components, metabolites, or concomitant medications at the retention times of Alectinib and this compound.
-
Method:
-
Analyze at least six different sources of blank human plasma.
-
Analyze blank plasma spiked with Alectinib at the Lower Limit of Quantification (LLOQ) and this compound at the working concentration.
-
Analyze blank plasma spiked with plausible concomitant medications.
-
Monitor the mass transitions for Alectinib and this compound.
-
-
Acceptance Criteria: The response of interfering peaks in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of interfering peaks at the retention time of the internal standard should be ≤ 5% of the IS response in the LLOQ sample.
Linearity
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.
-
Method:
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Alectinib. A typical range could be 1 to 1000 ng/mL.[9][12][13]
-
Add a constant concentration of this compound to all calibration standards.
-
Process and analyze the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (Alectinib/Alectinib-d6) against the nominal concentration of Alectinib.
-
Perform a linear regression with a 1/x² weighting.
-
-
Acceptance Criteria: At least 75% of the calibration standards must be within ±15% of their nominal concentrations (±20% for LLOQ). The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).
-
Method:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
For within-run accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.
-
For between-run accuracy and precision, analyze the QC samples on at least three different days.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal concentration for all QC levels, except for the LLOQ, which should be within ±20%.
-
Precision: The coefficient of variation (%CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.
-
Stability
-
Objective: To evaluate the stability of Alectinib in the biological matrix under different storage and processing conditions.
-
Method:
-
Analyze QC samples (low and high concentrations) after subjecting them to various conditions:
-
Bench-top stability: Stored at room temperature for a specified period (e.g., 4, 8, 24 hours).
-
Freeze-thaw stability: Undergone multiple freeze-thaw cycles (e.g., 3 cycles).
-
Long-term stability: Stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-preparative stability: Stored in the autosampler for a specified period.
-
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.
Visualizing the Workflow
The following diagrams illustrate the key processes in bioanalytical method validation and sample analysis.
Caption: Bioanalytical method validation workflow as per ICH M10 guidelines.
Caption: General workflow for bioanalytical sample analysis using an internal standard.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Bioanalytical liquid chromatography-tandem mass spectrometric assay for the quantification of the ALK inhibitors alectinib, brigatinib and lorlatinib in plasma and mouse tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. LC-MS/MS determination of alectinib and its major human metabolite M4 in human urine: prevention of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Cross-Validation of Alectinib Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of Alectinib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a detailed comparison of bioanalytical methods for Alectinib, with a focus on a key cross-validation study between two major pharmaceutical laboratories and insights from other validated assays utilizing deuterated internal standards, including Alectinib-d6.
Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its efficacy and safety are directly related to its plasma concentrations, making robust and reliable bioanalytical methods essential. A pivotal aspect of ensuring consistency across different studies and laboratories is the cross-validation of the assays used.
Core Comparison: The Roche and Chugai Cross-Validation Study
A significant cross-validation effort for Alectinib and its active metabolite, M4, was conducted between two laboratories: Chugai Pharmaceutical, the originator of Alectinib, and Roche, its global development and commercialization partner. This collaboration aimed to ensure data comparability between pivotal clinical studies. A bias was identified between the two methods, underscoring the importance of such cross-validation exercises.[1]
The Chugai laboratory utilized separate liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Alectinib and M4. In contrast, the Roche laboratory developed a simultaneous LC-MS/MS method for both analytes.[1]
Experimental Protocols and Performance
Detailed experimental protocols from the head-to-head cross-validation are not fully available in the public domain. However, based on the available information and other published methods, a general overview of the likely methodologies is presented below. It is a common practice in LC-MS/MS assays for small molecules like Alectinib to use a stable isotope-labeled internal standard, such as Alectinib-d8.[2]
Table 1: Comparison of Bioanalytical Methodologies for Alectinib Quantification
| Parameter | Chugai Assay (Inferred) | Roche Assay (Inferred) | Alternative Published Method[3] |
| Method | Separate LC-MS/MS assays for Alectinib and M4 | Simultaneous LC-MS/MS assay for Alectinib and M4 | Simultaneous UPLC-MS/MS for 2H6-Alectinib and Alectinib |
| Internal Standard | Likely a deuterated Alectinib (e.g., Alectinib-d8) | Alectinib-d8 and M4-d4 | Alectinib-d8 |
| Sample Preparation | Protein Precipitation | Protein Precipitation followed by phospholipid removal | Liquid-Liquid Extraction with tert-butyl methyl ether (TBME) |
| Chromatography | High-Performance Liquid Chromatography (HPLC) | HPLC with column switching | Ultra-Performance Liquid Chromatography (UPLC) |
| Mass Spectrometry | Triple Quadrupole | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Table 2: Performance Characteristics of Alectinib Bioanalytical Assays
| Parameter | Chugai Assay (Alectinib) | Roche Assay (Alectinib) | Alternative Published Method (Alectinib)[3] |
| Linearity Range | 1.00 – 1000 ng/mL | 1.50 – 1500 ng/mL | 25 - 2000 ng/mL |
| LLOQ | 1.00 ng/mL | 1.50 ng/mL | 25 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% | ≤ 1.9% |
| Inter-day Precision (%CV) | < 15% | < 15% | ≤ 1.9% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 5.1% |
| Recovery | Not specified | Not specified | Not specified |
Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for an Alectinib LC-MS/MS assay and the targeted ALK signaling pathway.
Conclusion
The cross-validation of Alectinib assays between Chugai and Roche highlights the critical need for standardization and harmonization of bioanalytical methods in global clinical trials. While a bias was observed, the use of a stable isotope-labeled internal standard like this compound or Alectinib-d8 is a cornerstone of robust LC-MS/MS methodology, ensuring accurate and precise quantification. The data presented from various validated assays provide a valuable resource for laboratories seeking to establish or refine their own methods for Alectinib analysis. Researchers should carefully consider the specific requirements of their studies, including the desired lower limit of quantification and the need for simultaneous analysis of metabolites, when selecting or developing an appropriate assay.
References
Alectinib-d6 as an Internal Standard for Alectinib Analysis: A Comparative Guide
In the realm of bioanalytical research and drug development, the accurate quantification of therapeutic agents is paramount. For Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, precise measurement in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. The use of an appropriate internal standard (IS) is a cornerstone of a robust and reliable analytical method, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Alectinib-d6, a deuterated stable isotope-labeled (SIL) internal standard, with other non-labeled internal standards used for Alectinib analysis.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis. The fundamental advantage of a SIL IS is its near-identical physicochemical properties to the analyte of interest. Sharing the same extraction recovery, ionization efficiency, and chromatographic retention time as Alectinib, this compound can effectively compensate for variations that may occur during sample preparation and analysis, such as matrix effects. This leads to enhanced accuracy and precision in the quantification of the analyte.
Performance Comparison of Internal Standards for Alectinib Analysis
Table 1: Performance Characteristics of this compound and Other Internal Standards
| Internal Standard | Analyte | Matrix | LLOQ | Linearity Range | Accuracy (%) | Precision (% CV) | Reference |
| This compound (2H6) | Alectinib | Human Plasma | 5 pg/mL | 5 - 400 pg/mL | ±3.5 | ≤5.7 | [1][2] |
| Alectinib-d8 (2H8) | 2H6-Alectinib | Human Plasma | - | - | - | - | [1] |
| Erlotinib-D6 | Alectinib | Human Plasma | 10 ng/mL | 10 - 1000 ng/mL | - | - | [3][4] |
| Diazepam | Alectinib | Rat Plasma | 1 ng/mL | 1 - 500 ng/mL | -1.4 to 12.1 | < 9.3 | [5] |
| Encorafenib | Alectinib | Human Liver Microsomes | 1 ng/mL | 1 - 3000 ng/mL | - | - | [6] |
| Ethyl 4-(dimethyl amino) benzoate | Alectinib Hydrochloride | Drug Substance | - | 25% - 150% of nominal | - | - | [7] |
Note: LLOQ (Lower Limit of Quantification), CV (Coefficient of Variation). Dashes indicate data not specified in the cited source.
Experimental Methodologies
The selection of an internal standard is intrinsically linked to the overall analytical method. Below are summaries of typical experimental protocols employed for Alectinib analysis.
Sample Preparation
A critical step in bioanalysis is the extraction of the analyte and internal standard from the biological matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This method, often utilizing solvents like tert-butyl methyl ether (TBME), is effective in separating the analytes from matrix components.[1][2]
-
Protein Precipitation (PPT): A simpler and faster technique where a solvent such as acetonitrile is added to the plasma sample to precipitate proteins, leaving the analyte and IS in the supernatant.[5][6]
Chromatographic Separation
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate Alectinib and the internal standard from other components in the extracted sample before detection.
-
Column: Reversed-phase columns, particularly C18 columns, are frequently used.[1][2][3][8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[3][5][8]
Detection
Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Alectinib and the internal standard.
Visualizing the Workflow and Mechanism of Action
To better understand the analytical process and the therapeutic action of Alectinib, the following diagrams are provided.
Experimental workflow for Alectinib analysis.
Alectinib's therapeutic efficacy stems from its targeted inhibition of the ALK signaling pathway, which is aberrantly activated in certain types of non-small cell lung cancer (NSCLC).
Alectinib's inhibition of the ALK signaling pathway.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Alectinib. While various internal standards have been successfully used, the theoretical and practical advantages of a stable isotope-labeled internal standard like this compound are significant. Its ability to closely mimic the behavior of Alectinib throughout the analytical process provides superior compensation for potential variabilities, ultimately leading to more accurate and precise quantitative results. For researchers and drug development professionals aiming for the highest level of data quality in Alectinib analysis, this compound represents the most appropriate choice for an internal standard.
References
- 1. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 3. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Navigating Alectinib's Mechanism of Action in ALK-Positive NSCLC [sansfro.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 6. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ALK‐rearrangement in non‐small‐cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alectinib-d6 for Bioanalytical Quantification
In the landscape of pharmacokinetic and therapeutic drug monitoring studies for Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, the choice of a suitable internal standard is paramount for achieving accurate and reliable bioanalytical results. This guide provides a comparative assessment of Alectinib-d6, a deuterated analog of Alectinib, against other internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Alectinib in biological matrices.
Comparison of Internal Standards for Alectinib Quantification
The primary role of an internal standard in LC-MS/MS analysis is to compensate for the variability in sample preparation and instrument response. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their close physicochemical properties to the analyte.
| Internal Standard | Analyte(s) | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV) | LLOQ (ng/mL) | Reference |
| Alectinib-d8 | Alectinib, 2H6-Alectinib | Human Plasma | 25 - 2000 (Alectinib), 0.005 - 0.4 (2H6-Alectinib) | Within ±5.1 (Alectinib), Within ±3.5 (2H6-Alectinib) | ≤1.9 (Alectinib), ≤5.7 (2H6-Alectinib) | 25 (Alectinib), 0.005 (2H6-Alectinib) | [1] |
| Erlotinib-d6 | Alectinib | Human Plasma | 10 - 1000 | 89.2 to 110 | < 10.2 | 10 | [2] |
| Erlotinib-d6 | Alectinib, Crizotinib, Erlotinib, Gefitinib | Human Plasma | 100 - 2000 | Within ±15 | Not Specified | 100 | [3] |
| Ethyl 4-(dimethyl amino) benzoate | Alectinib Hydrochloride | Drug Substance | 25% to 150% of nominal concentration | Not Specified | Not Specified | Not Specified | [4] |
Key Observations:
-
Alectinib-d8 as a robust internal standard: The use of Alectinib-d8 for the simultaneous quantification of Alectinib and its stable isotope-labeled microtracer, 2H6-Alectinib, demonstrates excellent accuracy and precision over a wide dynamic range.[1] The low coefficient of variation (%CV) highlights the consistency and reliability of the method.
-
Erlotinib-d6 as a viable alternative: In the absence of a commercially available deuterated Alectinib standard, Erlotinib-d6 has been successfully employed.[2][3] While providing acceptable performance, the physicochemical differences between Erlotinib and Alectinib may lead to variations in extraction recovery and matrix effects, potentially impacting accuracy.
-
Methodological diversity: The choice of internal standard is often linked to the specific requirements of the assay, such as the need for simultaneous analysis of multiple tyrosine kinase inhibitors.[3]
Experimental Protocols
LC-MS/MS Method Using Alectinib-d8 Internal Standard
This method is designed for the ultra-sensitive simultaneous quantification of Alectinib and 2H6-Alectinib in human plasma.[1]
-
Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether (TBME).
-
Chromatography:
-
Column: C18 column (50 × 2.1 mm, 1.7 µm particles).
-
Mobile Phase: Gradient elution.
-
Internal Standard: 2H8-Alectinib.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Positive ion mode.
-
Data Acquisition: Analyst™ software.
-
LC-MS/MS Method Using Erlotinib-d6 Internal Standard
This method is suitable for the simultaneous determination of multiple tyrosine kinase inhibitors, including Alectinib, in human plasma.[2]
-
Sample Preparation: Not explicitly detailed in the provided context.
-
Chromatography:
-
Column: Acquity UPLC® BEH C18 (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Linear gradient of 10 mM ammonium formate (pH 4.5) and acetonitrile.
-
Flow Rate: 0.400 mL/minute.
-
-
Mass Spectrometry:
-
Instrument: UPLC–MS/MS.
-
Internal Standards: Afatinib-d6, crizotinib-d5, and erlotinib-d6.
-
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key steps in the bioanalytical workflow for Alectinib quantification.
Caption: Alectinib Bioanalytical Workflow using Alectinib-d8.
Caption: Alectinib Bioanalytical Workflow using Erlotinib-d6.
References
The Role of Alectinib-d6 in Elucidating Food-Effects on Alectinib Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and findings from food-effect studies on different formulations of Alectinib, with a special focus on the use of the deuterated stable isotope, Alectinib-d6. The information presented herein is intended to assist researchers and drug development professionals in designing and interpreting bioequivalence and food-effect studies for oral drug candidates.
Executive Summary
Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, exhibits significantly increased absorption when administered with food. This positive food effect necessitates a thorough understanding of its impact on different drug formulations to ensure optimal therapeutic efficacy and patient safety. Recent advancements in bioanalytical techniques, particularly the use of stable isotope-labeled internal standards like this compound in microtracer studies, have enabled more precise characterization of food effects without influencing the therapeutic treatment of patients. This guide compares the data and methodologies from a conventional food-effect study of an oral Alectinib suspension versus the standard capsule formulation and introduces the innovative microtracer approach utilizing this compound.
Data Presentation: Pharmacokinetic Parameters under Fed and Fasted Conditions
The following tables summarize key pharmacokinetic (PK) parameters of Alectinib and its active metabolite (M4) from a randomized, crossover study comparing an oral suspension to the standard capsule formulation in healthy adult subjects.[1][2]
Table 1: Geometric Mean Ratios (GMR) for Alectinib + M4 Exposure of Oral Suspension vs. Capsule [1][2]
| Condition | Parameter | GMR (Suspension/Capsule) [90% CI] |
| Fasted | AUC0-∞ | 2.6 [N/A] |
| Fasted | Cmax | 3.0 [N/A] |
| Mixed Fed (High- and Low-Fat) | AUC0-∞ | 1.7 [N/A] |
| Mixed Fed (High- and Low-Fat) | Cmax | 1.7 [N/A] |
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. CI: Confidence Interval. [N/A]: Confidence Interval not available in the provided search results.
Table 2: Food-Effect on Alectinib + M4 Exposure for the Oral Suspension [1]
| Comparison | Parameter | GMR [90% CI] |
| High-Fat Meal vs. Fasted | AUC0-∞ | 1.7 [1.4-2.2] |
Table 3: Impact of Meal Composition on Alectinib Trough Concentrations (Ctrough)
| Meal Type | Mean Ctrough Reduction vs. Continental Breakfast | Mean Ctrough Reduction vs. Self-Chosen Lunch |
| Low-Fat Yogurt | 14% | 20% |
Experimental Protocols
This compound Microtracer Food-Effect Study (NCT05710133)
This ongoing clinical trial employs a stable isotopically labeled microtracer to assess the food effect on Alectinib pharmacokinetics at steady state.
-
Objective: To determine the effect of a standardized Dutch breakfast on the pharmacokinetics (Cmax, AUC, and relative bioavailability) of oral Alectinib.
-
Study Design: Patients at steady-state Alectinib treatment (600 mg twice daily) receive a 100 µg oral microdose of this compound on two separate occasions: once with a standardized breakfast and once in a fasted state.
-
Rationale for this compound: The use of a microdose of this compound allows for the assessment of food-effect without altering the patient's ongoing therapeutic regimen with unlabeled Alectinib. The distinct mass of this compound enables its separate quantification from the therapeutic dose using LC-MS/MS.
Bioanalytical Method for Alectinib and this compound in Human Plasma
The following is a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Alectinib and a deuterated internal standard (e.g., this compound or a similar variant like 2H6-alectinib).
-
Sample Preparation:
-
Plasma samples are subjected to liquid-liquid extraction.
-
An internal standard solution (this compound in an appropriate solvent) is added to the plasma sample.
-
The mixture is vortexed and centrifuged.
-
The organic layer is transferred and evaporated to dryness.
-
The residue is reconstituted in a solution compatible with the LC mobile phase.
-
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particles, 50 x 2.1 mm ID).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for such a column would be in the range of 0.3-0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both Alectinib and this compound, ensuring high selectivity and sensitivity.
-
Food-Effect Study of Alectinib Oral Suspension vs. Capsule
-
Study Design: A randomized, crossover study in healthy adult subjects.
-
Treatments:
-
A single 600 mg dose of Alectinib oral suspension.
-
A single 600 mg dose of Alectinib capsules.
-
-
Conditions:
-
Fasted State: Subjects fasted overnight before drug administration.
-
Fed State: Subjects consumed either a high-fat or a low-fat meal before drug administration.
-
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of Alectinib and its active metabolite M4.
Mandatory Visualizations
Caption: Alectinib signaling pathway inhibition.
Caption: this compound microtracer food-effect study workflow.
Comparison with Alternatives
The use of a deuterated internal standard like this compound in food-effect studies offers significant advantages over traditional approaches that rely on non-isotopically labeled internal standards or comparative bioavailability studies that require treatment interruption.
-
Enhanced Bioanalytical Accuracy: A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies. This leads to more precise and accurate quantification of the drug in biological matrices compared to using a structurally similar but non-isotopic internal standard.
-
Microdosing for Patient Safety: The microtracer approach allows for the investigation of food effects in the target patient population without interrupting their therapeutic regimen. This is particularly crucial for oncology patients where maintaining therapeutic drug levels is critical.
In contrast, traditional food-effect studies in healthy volunteers, while valuable, may not fully represent the drug's behavior in the patient population. Furthermore, studies comparing different formulations without a stable isotope-labeled internal standard may be more susceptible to bioanalytical variability.
Conclusion
The investigation of food effects on Alectinib formulations is critical for optimizing its clinical use. The data clearly demonstrates that food, particularly meals with higher fat content, significantly enhances the bioavailability of Alectinib. The development of an oral suspension provides a viable alternative for patients who have difficulty swallowing capsules, though its pharmacokinetic profile differs from the capsule formulation. The advent of the this compound microtracer methodology represents a significant advancement in conducting food-effect studies, offering a safer and more precise way to understand drug absorption in the presence of food directly in the patient population. This approach, coupled with robust bioanalytical methods utilizing deuterated internal standards, provides a powerful tool for drug development professionals to make informed decisions regarding formulation optimization and patient dosing recommendations.
References
- 1. Relative bioavailability and food effect study of an oral suspension of alectinib in healthy volunteers using venipuncture and capillary microsampling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative bioavailability and food effect study of an oral suspension of alectinib in healthy volunteers using venipuncture and capillary microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alectinib Quantification Methods for Researchers
An in-depth analysis of analytical techniques for the quantification of the anaplastic lymphoma kinase (ALK) inhibitor Alectinib is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of various quantification methods, supported by experimental data from published studies, to assist in the selection of the most appropriate assay for specific research needs.
This guide summarizes key performance data for prevalent analytical methods, offers detailed experimental protocols, and presents visual workflows to facilitate understanding and implementation. The primary focus is on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), High-Performance Liquid Chromatography with Photo Diode Array detection (HPLC-PDA), and a brief overview of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Quantitative Performance Comparison
The selection of a quantification method is often dictated by the required sensitivity, the available equipment, and the nature of the biological matrix. The following tables summarize the quantitative performance of different analytical methods for Alectinib as reported in various studies.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely adopted technique for the bioanalysis of Alectinib due to its high sensitivity and selectivity. It is particularly suitable for quantifying low concentrations of the drug and its metabolites in complex biological matrices like plasma.
| Study / Laboratory | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Lower Limit of Quantification (LLOQ) (ng/mL) | Matrix |
| Roche[1] | 1.00 - 1000 | 97.9 - 102.1 | ≤ 5.8 | 1.00 | Human Plasma |
| Chugai[1] | 0.500 - 500 | 95.8 - 104.2 | ≤ 6.9 | 0.500 | Human Plasma |
| Maastricht University[2][3] | 100 - 2,000 | Not explicitly stated | Intra-day: <15, Inter-day: <15 | 100 | Human Plasma |
| Veerman et al. (2017)[4] | 10.0 - 1000 | 89.2 - 110 | ≤ 10.2 | 10.0 | Human Plasma |
High-Performance Liquid Chromatography with Photo Diode Array (HPLC-PDA)
HPLC-PDA offers a more accessible and cost-effective alternative to LC-MS/MS, albeit with generally lower sensitivity. This method is well-suited for the analysis of bulk drug substances and pharmaceutical dosage forms, or for applications where high sensitivity is not a primary requirement.
| Study | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Lower Limit of Quantification (LLOQ) (µg/mL) | Matrix |
| Al-Majed et al. (2019)[5] | 0.1 - 20 | 97 - 112 | < 10 | 0.1 | Human Plasma |
| Kumar et al. (2023)[6] | 10 - 70 | 99.62 - 100.18 | Intra-day: 0.95, Inter-day: 1.44 | Not explicitly stated | Bulk Drug |
| Reddy et al. (2019)[7] | 15 - 90 | 100.64 | Repeatability: 1.0, Intermediate: 0.5 | 1.88 | Bulk & Dosage Form |
Quantitative Nuclear Magnetic Resonance (qNMR)
A less common but powerful technique for the absolute quantification of Alectinib is qNMR. This method does not require a reference standard of the analyte for calibration, making it a valuable tool for the certification of reference materials.
| Study | Linearity Range | Accuracy (%) | Precision (%RSD) | Application |
| GSC Online Press[8] | 13.75% - 150% of nominal concentration | 98.6 - 101.4 | ≤ 1.5 | Drug Substance Assay |
Inter-laboratory Cross-Validation: A Case Study
A pivotal study by Roche and Chugai detailed the cross-validation of two distinct LC-MS/MS methods for Alectinib and its major metabolite, M4, in human plasma.[1] This study highlights the importance of inter-laboratory comparisons to ensure data consistency in multi-center clinical trials.
The two laboratories developed and validated their own LC-MS/MS methods. While both methods demonstrated acceptable performance in terms of accuracy and precision within each laboratory, the cross-validation revealed a systematic bias between the two sets of data.[1] This discrepancy was further investigated and confirmed through the analysis of clinical pharmacokinetic data. This underscores the critical need for harmonizing analytical procedures or applying correction factors when comparing data from different laboratories.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the primary quantification techniques.
LC-MS/MS Method (Representative Protocol)
A common approach for Alectinib quantification in plasma involves protein precipitation followed by liquid chromatography and tandem mass spectrometry.
Caption: General workflow for LC-MS/MS quantification of Alectinib in plasma.
-
Sample Preparation: Typically involves protein precipitation of plasma samples using a solvent like acetonitrile, often containing an isotopically labeled internal standard (e.g., Alectinib-d8) for accurate quantification.
-
Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI+). Quantification is based on multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Alectinib and its internal standard.
HPLC-PDA Method (Representative Protocol)
For applications not requiring the high sensitivity of mass spectrometry, an HPLC-PDA method offers a robust alternative.
Caption: General workflow for HPLC-PDA quantification of Alectinib.
-
Sample Preparation: For bulk drug or pharmaceutical formulations, this typically involves dissolving the sample in a suitable organic solvent, such as methanol or a mixture of solvents, followed by appropriate dilution to fall within the calibration range.
-
Chromatography: An isocratic or gradient elution on a C18 column is commonly used. The mobile phase is often a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Detection: A Photo Diode Array (PDA) detector is used to monitor the absorbance at a specific wavelength, typically around the maximum absorbance of Alectinib.
Signaling Pathway Context
Alectinib is a potent and highly selective inhibitor of the ALK tyrosine kinase. Understanding its mechanism of action within the ALK signaling pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Caption: Simplified Alectinib mechanism of action on the ALK signaling pathway.
In ALK-positive non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene, resulting in the constitutive activation of the ALK tyrosine kinase. This aberrant signaling drives downstream pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, promoting cancer cell proliferation and survival. Alectinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.
Conclusion
The choice of an analytical method for Alectinib quantification depends on a variety of factors, including the required sensitivity, the sample matrix, and the available instrumentation. LC-MS/MS remains the gold standard for bioanalytical applications in complex matrices due to its superior sensitivity and selectivity. However, HPLC-PDA provides a reliable and more accessible alternative for the analysis of bulk drug and pharmaceutical formulations. The inter-laboratory cross-validation study highlights the critical importance of method harmonization in multi-site studies. Researchers should carefully consider the performance characteristics and experimental requirements of each method to select the most appropriate approach for their specific research or clinical application.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ijpar.com [ijpar.com]
- 8. gsconlinepress.com [gsconlinepress.com]
Validation of Alectinib-d6 stability under different storage conditions
For researchers and scientists engaged in drug development and bioanalysis, the stability of internal standards is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of the stability of Alectinib-d6, a deuterated internal standard for the anaplastic lymphoma kinase (ALK) inhibitor Alectinib, under various storage conditions. The information presented is based on available data for Alectinib and other similar deuterated internal standards, supplemented by established international guidelines for stability testing.
Executive Summary
This compound is a critical tool in pharmacokinetic and metabolic studies of Alectinib. Ensuring its stability throughout the experimental workflow is essential for data integrity. This guide outlines the expected stability of this compound under different storage temperatures, light exposure, and freeze-thaw cycles. While specific public data on the stability of this compound is limited, this comparison is built upon forced degradation studies of Alectinib hydrochloride and stability data from other deuterated tyrosine kinase inhibitors. The provided experimental protocols, based on ICH guidelines, offer a robust framework for in-house validation.
Data Presentation: Stability of this compound and Comparators
The following table summarizes the expected stability of this compound under various conditions. The data for this compound is inferred from studies on the non-deuterated parent compound and general knowledge of deuterated standards. For comparison, stability data for Lapatinib-d3, another deuterated tyrosine kinase inhibitor internal standard, is included.
| Condition | This compound (Expected Stability) | Lapatinib-d3[1][2] |
| Long-Term Storage (Solid, -20°C) | Expected to be stable for at least 2 years. | Stable for at least 6 months in methanol stock solution (1 mg/ml) and in plasma (15 and 4000 ng/ml). |
| Short-Term Storage (Solution, 4°C) | Expected to be stable for several days to weeks. | Stable in reconstitution solution (methanol/0.45% formic acid in water, 50:50, v/v) at 4°C for 12 hours. |
| Room Temperature (Solution) | Limited stability; degradation may occur over hours to days. | Stable in methanol working solution (1 and 100 µg/ml) and in plasma (15 and 4000 ng/ml) at 25°C for 6 hours. |
| Freeze-Thaw Cycles (from -20°C or -80°C) | Expected to be stable for at least 3 cycles. | Stable in plasma through three freeze-thaw cycles. |
| Photostability (Solution) | Sensitive to light; significant degradation expected upon prolonged exposure. A study on Alectinib HCl showed only 32% of the intact drug remained after 36 hours of light exposure.[3] | Data not available. |
| Forced Degradation (Oxidative Stress) | Susceptible to degradation under oxidative conditions. Forced degradation studies on Alectinib hydrochloride showed significant degradation under oxidative stress.[4][5][[“]] | Data not available. |
| Forced Degradation (Acidic, Alkaline, Thermal) | Expected to be stable. Forced degradation studies on Alectinib hydrochloride showed no major degradation under these conditions.[4][5][[“]] | Data not available. |
Experimental Protocols
To ensure the reliability of this compound as an internal standard, it is crucial to perform in-house stability validation. The following are detailed methodologies for key stability experiments, based on International Council for Harmonisation (ICH) guidelines and published studies.
Long-Term Stability
-
Objective: To determine the stability of this compound over an extended period under recommended storage conditions.
-
Protocol:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, Methanol) at a known concentration.
-
Aliquot the solutions into multiple vials and store them at the recommended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), retrieve a set of vials.
-
Analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Compare the measured concentration to the initial concentration to determine the percentage of degradation.
-
Short-Term Stability (Bench-Top)
-
Objective: To evaluate the stability of this compound under typical laboratory bench-top conditions.
-
Protocol:
-
Prepare working solutions of this compound in the analytical solvent.
-
Keep the solutions at room temperature (e.g., 20-25°C) for a defined period that simulates the sample preparation and analysis time (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples at each time point and compare the results to the initial concentration.
-
Freeze-Thaw Stability
-
Objective: To assess the stability of this compound after repeated freezing and thawing cycles.
-
Protocol:
-
Prepare aliquots of this compound solution in the matrix of interest (e.g., plasma, buffer).
-
Freeze the samples completely at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a specified number of times (e.g., 3 or 5 cycles).
-
After the final cycle, analyze the samples and compare the concentration to that of a freshly prepared sample that has not undergone freeze-thaw cycles.
-
Photostability
-
Objective: To determine the effect of light exposure on the stability of this compound.
-
Protocol:
-
Prepare solutions of this compound and expose them to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Simultaneously, keep a set of control samples protected from light.
-
At specific time intervals, withdraw samples from both the exposed and control groups.
-
Analyze the samples and compare the concentration of the light-exposed samples to the control samples.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Identification, isolation, and structure elucidation of novel forced degradation products of alectinib hydrochloride - Consensus [consensus.app]
A Comparative Pharmacokinetic Analysis of Alectinib at 300 mg and 600 mg Doses in ALK-Positive Non-Small Cell Lung Cancer
A comprehensive review of the pharmacokinetic profiles of two commonly administered doses of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib, reveals significant differences in drug exposure, which may influence therapeutic efficacy. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of the 300 mg and 600 mg twice-daily (BID) dosing regimens.
Alectinib is a highly selective, second-generation ALK inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). The selection of an optimal dose is critical to maximize its therapeutic window, balancing efficacy with an acceptable safety profile. Clinical research has primarily focused on two dosing schedules: 300 mg BID and 600 mg BID. This guide presents a comparative analysis of their pharmacokinetic properties, details the experimental methodologies used in these pivotal studies, and visualizes the underlying biological and experimental frameworks.
Quantitative Pharmacokinetic Data Summary
The pharmacokinetic parameters of Alectinib and its major active metabolite, M4, have been characterized in several clinical trials. The following table summarizes the key steady-state pharmacokinetic parameters for the 300 mg and 600 mg BID doses.
| Parameter | Alectinib 300 mg BID | Alectinib 600 mg BID | M4 (from 300 mg BID Alectinib) | M4 (from 600 mg BID Alectinib) |
| Maximum Plasma Concentration (Cmax) | ~528 ± 138 ng/mL[1] | Dose-proportional increase from 300 mg | ~82 ng/mL[1] | Dose-proportional increase from 300 mg |
| Trough Plasma Concentration (Ctrough) | ~425 ± 150 ng/mL[1] | Higher than 300 mg BID | ~66 ng/mL[1] | Higher than 300 mg BID |
| Patients Achieving Target Exposure (>1040 nmol/L) | 43% (Global Population)[2] | 92% (Global Population)[2] | N/A | N/A |
| 70% (Japanese Population)[2] | N/A |
Note: The target exposure of >1040 nmol/L is the average molar concentration of Alectinib and M4 during the first 6 weeks of treatment, identified as optimal for progression-free survival.[2] The pharmacokinetics of Alectinib have been shown to be dose-proportional between the 300 mg and 600 mg BID doses.[2]
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from pivotal clinical trials such as the J-ALEX and ALEX studies, as well as population pharmacokinetic (popPK) analyses.
Patient Population and Study Design
The J-ALEX study evaluated Alectinib at a dose of 300 mg BID in Japanese patients with ALK-positive NSCLC.[3][4][5] The ALEX study, a global trial, assessed Alectinib at a dose of 600 mg BID in a similar patient population.[3][4][6] Both were open-label, randomized phase III trials comparing Alectinib to Crizotinib.[3][4][5]
A dose-escalation study (NCT05713006) has also been designed to evaluate the pharmacokinetics of Alectinib with sequential dose increases from 300 mg to 450 mg and 600 mg BID in patients with advanced ALK-rearranged NSCLC.[7]
Pharmacokinetic Sampling and Analysis
In typical pharmacokinetic studies of Alectinib, blood samples are collected at pre-specified time points, both after a single dose and at steady-state (achieved within approximately 7 days of continuous dosing).[1] Plasma concentrations of Alectinib and its active metabolite M4 are then quantified using validated analytical methods.
Method for Quantification of Alectinib in Plasma:
A common and robust method for the quantification of Alectinib in plasma is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The general steps are as follows:
-
Sample Preparation: Protein precipitation is a frequently used method to extract Alectinib from the plasma matrix. This typically involves the addition of a solvent like acetonitrile to the plasma sample, followed by centrifugation to separate the precipitated proteins.
-
Chromatographic Separation: The supernatant containing the drug is then injected into a UPLC system. A reverse-phase C18 column is commonly used to separate Alectinib and its metabolite from other plasma components. The mobile phase often consists of a gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometric Detection: The eluent from the UPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions for Alectinib and its internal standard, allowing for highly selective and sensitive quantification.
Visualizations
ALK Signaling Pathway
Alectinib exerts its therapeutic effect by inhibiting the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. The diagram below illustrates the key downstream signaling pathways that are aberrantly activated in ALK-positive NSCLC and are inhibited by Alectinib.
Caption: ALK signaling pathways inhibited by Alectinib.
Experimental Workflow for Comparative Pharmacokinetic Analysis
The following diagram outlines the typical workflow for a clinical trial designed to compare the pharmacokinetics of different Alectinib doses.
Caption: Workflow for a comparative Alectinib PK study.
Conclusion
The pharmacokinetic data clearly indicate that the 600 mg BID dose of Alectinib results in a significantly higher percentage of patients achieving the target drug exposure associated with optimal progression-free survival compared to the 300 mg BID dose in a global population.[2] While the 300 mg BID dose may provide sufficient exposure for a majority of Japanese patients, likely due to lower average body weight, the 600 mg BID dose is considered the appropriate dose for the broader global ALK-inhibitor naïve population to maximize the potential for clinical benefit.[1][2] Body weight has been identified as the only significant covariate influencing the pharmacokinetics of Alectinib and its active metabolite, M4.[1] These findings are crucial for informing dosing strategies and for the design of future clinical trials investigating Alectinib in various patient populations.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Pharmacometric analyses of alectinib to facilitate approval of the optimal dose for the first‐line treatment of anaplastic lymphoma kinase–positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alectinib in the treatment of ALK-positive metastatic non-small cell lung cancer: clinical trial evidence and experience with a focus on brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The J-ALEX trial—is frontline alectinib a new standard of care? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Final overall survival analysis from the phase III J-ALEX study of alectinib versus crizotinib in ALK inhibitor-naïve Japanese patients with ALK-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. ascopubs.org [ascopubs.org]
A Guide to the Use of Alectinib-d6 in Bridging Studies for New Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alectinib-d6 as a stable isotope-labeled internal standard (SIL-IS) in bridging studies for new formulations of Alectinib. It includes supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the design and execution of bioanalytical studies.
The Critical Role of Internal Standards in Bridging Studies
Bridging studies are essential in drug development to demonstrate bioequivalence between a new formulation and an existing one. Accurate and precise quantification of the active pharmaceutical ingredient (API) in biological matrices is paramount. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis is a critical factor that can significantly impact the reliability of pharmacokinetic (PK) data.
Performance of this compound in Bioanalytical Assays
This compound is a deuterium-labeled analog of Alectinib, where six hydrogen atoms are replaced with deuterium. This mass shift allows for its differentiation from the unlabeled Alectinib by the mass spectrometer while maintaining nearly identical chemical and physical properties.
Quantitative Data from Bioequivalence Studies
Bridging studies are crucial when altering a drug's formulation. For instance, to develop a more pediatric-friendly formulation, a study was conducted to assess the relative bioavailability of an oral suspension of Alectinib compared to the established capsule formulation.[3][4] The pharmacokinetic parameters from this study are summarized below.
Table 1: Pharmacokinetic Parameters of Alectinib and its Active Metabolite (M4) for Oral Suspension vs. Capsule under Fasted Conditions. [3]
| Parameter | Formulation | Alectinib | M4 | Alectinib + M4 |
| Cmax (ng/mL) | Suspension | 737 | 126 | 823 |
| Capsule | 254 | 37.1 | 275 | |
| GMR (Suspension/Capsule) | 2.90 | 3.40 | 3.00 | |
| AUC0-∞ (ng·h/mL) | Suspension | 8480 | 3170 | 11100 |
| Capsule | 3520 | 1170 | 4530 | |
| GMR (Suspension/Capsule) | 2.41 | 2.71 | 2.59 |
Cmax: Maximum plasma concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; GMR: Geometric Mean Ratio.
Table 2: Pharmacokinetic Parameters of Alectinib and its Active Metabolite (M4) for Oral Suspension vs. Capsule under Mixed-Fed Conditions. [3]
| Parameter | Formulation | Alectinib | M4 | Alectinib + M4 |
| Cmax (ng/mL) | Suspension | 1080 | 363 | 1240 |
| Capsule | 652 | 160 | 759 | |
| GMR (Suspension/Capsule) | 1.66 | 2.27 | 1.63 | |
| AUC0-∞ (ng·h/mL) | Suspension | 15500 | 8560 | 23100 |
| Capsule | 9290 | 3810 | 12600 | |
| GMR (Suspension/Capsule) | 1.67 | 2.25 | 1.83 |
Experimental Protocols
The following are representative protocols for the bioanalysis of Alectinib in human plasma using a stable isotope-labeled internal standard.
Bioanalytical Method for Alectinib Quantification
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing this compound as the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,400 x g for 7 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute Alectinib and this compound.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alectinib: m/z 483.2 → 396.1
-
This compound: The precursor ion will be shifted by +6 Da, and the product ion may or may not be shifted depending on the fragmentation pattern. The exact transition should be optimized.
-
Bridging Study Clinical Protocol Outline
A typical bridging study for a new Alectinib formulation would follow a design similar to this:
-
Study Design: A randomized, open-label, crossover study in healthy volunteers.[5]
-
Participants: Healthy male and non-pregnant, non-lactating female volunteers, typically aged 18-55.[5]
-
Treatment Arms:
-
Reference Formulation (e.g., Alectinib 600 mg capsule).
-
Test Formulation (e.g., Alectinib 600 mg oral suspension or new tablet formulation).[5]
-
-
Conditions: The study is often conducted under both fasted and fed conditions to assess food effects.[5]
-
Washout Period: A sufficient washout period (e.g., 10 days) between treatment periods to ensure complete elimination of the drug.[5]
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Bioanalysis: Plasma concentrations of Alectinib and its major active metabolite, M4, are determined using a validated LC-MS/MS method with this compound as the internal standard.
Mandatory Visualizations
Alectinib Mechanism of Action: ALK Signaling Pathway
Alectinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and the RET proto-oncogene.[6] In certain cancers, a chromosomal rearrangement can lead to the creation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK protein. This aberrant signaling drives tumor cell proliferation and survival through downstream pathways like STAT3 and PI3K/AKT.[6][7][8] Alectinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades, ultimately leading to apoptosis of the cancer cells.[6]
Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling.
Experimental Workflow for Alectinib Bioanalysis
The following diagram illustrates the typical workflow for quantifying Alectinib in plasma samples from a bridging study.
Caption: Workflow for Alectinib quantification in plasma using this compound.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative bioavailability and food effect study of an oral suspension of alectinib in healthy volunteers using venipuncture and capillary microsampling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative bioavailability and food effect study of an oral suspension of alectinib in healthy volunteers using venipuncture and capillary microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ISRCTN [isrctn.com]
- 6. Alectinib - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Role of phosphatidylinositol 3-kinase-Akt pathway in nucleophosmin/anaplastic lymphoma kinase-mediated lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Alectinib-d6: A Guide for Laboratory Professionals
Alectinib-d6, a deuterated form of the potent anti-cancer agent Alectinib, requires stringent disposal procedures to ensure the safety of laboratory personnel and the environment. As a cytotoxic compound, this compound and any materials contaminated with it must be handled as hazardous waste. This guide provides detailed, step-by-step instructions for the proper disposal of this compound in a research setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.[1][2] Alectinib is suspected of causing genetic defects and of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[3]
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Double gloving with chemotherapy-rated gloves is recommended. Gloves must be inspected prior to use.[2][3] |
| Gown | A protective gown, preferably disposable and resistant to chemotherapy drugs, should be worn.[2] |
| Eye Protection | Tightly fitting safety goggles with side-shields are required.[3] |
| Respiratory Protection | If there is a risk of aerosol or dust generation, a P2/N95 respirator or a full-face respirator should be used.[4][5] |
Step-by-Step Disposal Protocol
The disposal of this compound and contaminated materials should be conducted in a designated area, ideally within a chemical fume hood or a biological safety cabinet to prevent airborne contamination.
1. Segregation of Waste:
-
All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials, and plates), and used PPE, must be segregated from regular laboratory waste.[1][4]
2. Waste Collection:
-
Solid Waste: Place all solid waste, including contaminated gloves, gowns, and labware, into a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic waste.[1] This container should be lined with a sealable plastic bag.[4][6]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatterproof container that is clearly labeled as "Cytotoxic Waste" and includes the chemical name.[6]
-
Sharps: Any sharps, such as needles or contaminated glass, must be placed in a designated sharps container that is puncture-proof and specifically marked for cytotoxic sharps.[1]
3. Container Management:
-
All waste containers must be kept closed when not in use.[3][7]
-
Do not overfill waste containers. Fill to no more than three-quarters of their capacity.
-
The exterior of the waste containers should be kept clean and free of contamination.[2][8]
4. Final Disposal:
-
The ultimate disposal of this compound waste must be carried out by a licensed hazardous waste disposal company.[3][5]
-
The primary recommended method of disposal is controlled incineration at a high temperature in a facility equipped with flue gas scrubbing.[3][5]
-
Do not dispose of this compound waste down the drain or in regular landfill.[8][9]
5. Decontamination of Reusable Items:
-
Reusable containers or lab equipment that have come into contact with this compound should be decontaminated. A triple rinse with an appropriate solvent (e.g., ethanol followed by water) can be effective. The rinseate must be collected and disposed of as hazardous liquid waste.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This comprehensive approach to the disposal of this compound will help ensure a safe laboratory environment and compliance with hazardous waste regulations. Always consult your institution's specific safety protocols and waste management guidelines.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. capotchem.com [capotchem.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. gene.com [gene.com]
- 8. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Logistical Information for Handling Alectinib-d6
Alectinib-d6, a deuterated form of the anti-cancer agent Alectinib, requires stringent handling protocols to ensure the safety of laboratory personnel. As a potent compound, exposure can lead to adverse health effects. This guide provides essential procedural information for the safe handling, storage, and disposal of this compound in a research setting.
Hazard Identification and Personal Protective Equipment (PPE)
Alectinib is classified as a hazardous chemical, and this compound should be handled with the same precautions. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is harmful if swallowed, inhaled, or comes into contact with skin.[1] Due to its cytotoxic nature, it is also suspected of causing genetic defects and may damage fertility or the unborn child.[2]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of powder-free gloves tested for use with chemotherapy drugs (ASTM D6978).[3] | Prevents skin contact and absorption. The outer glove should be removed immediately after handling. |
| Eye and Face Protection | Tightly fitting safety goggles and a full-face shield.[4] | Protects against splashes and airborne particles entering the eyes and face. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator or higher (e.g., P95 or P100) for handling powders.[5] | Prevents inhalation of aerosolized particles, especially when weighing or transferring the compound. |
| Body Protection | A disposable, poly-coated, back-closing gown with long sleeves and knit cuffs.[3][6] | Provides a barrier against contamination of clothing and skin. Gowns should be replaced every 2-3 hours or immediately after a spill.[3] |
| Footwear | Disposable shoe covers worn over laboratory-appropriate closed-toe shoes. | Prevents the spread of contamination outside of the designated handling area. |
Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures is critical to maintaining a safe laboratory environment.
Handling and Storage:
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood or a biological safety cabinet to ensure adequate ventilation and containment.[1][4]
-
Aseptic Technique: Use dedicated equipment and utensils for handling this compound to prevent cross-contamination.
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1]
-
Hygiene: Wash hands thoroughly with soap and water before and after handling the compound, even after wearing gloves.[1][4] Do not eat, drink, or smoke in areas where this compound is handled.[1][4]
-
Storage: this compound should be stored in a tightly sealed container in a freezer to maintain its quality and integrity.[1]
Spill Management:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don Appropriate PPE: Before cleaning, don the full PPE ensemble as described above.
-
Containment: For powdered spills, gently cover with damp paper towels to avoid raising dust. For liquid spills, absorb with an inert material.
-
Cleaning: Carefully sweep or wipe up the contained spill and place all materials into a designated hazardous waste container.[1] Clean the spill area with soap and water, followed by a decontaminating agent if available.
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal:
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1][4] Do not dispose of this compound in standard laboratory trash or down the drain.[2][5]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
